1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Description
BenchChem offers high-quality 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-15-5-3-2-4-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFMDSBCVQSAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Activity of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
A Roadmap for a Novel Investigational Compound
For: Researchers, Scientists, and Drug Development Professionals
Preamble: The Untapped Potential of a Novel Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have emerged as promising candidates for therapeutic intervention in a variety of disease areas, including neurodegenerative disorders, cancer, metabolic diseases, and viral infections.[2][3][4][5][6] This guide focuses on a specific, under-explored derivative: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid . While direct biological data for this compound is not yet available in the public domain, its structural features, when analyzed in the context of its chemical relatives, suggest a high potential for significant biological activity.
This document serves as a comprehensive technical guide and a strategic roadmap for the investigation of this novel compound. It is designed to provide researchers and drug development professionals with the foundational knowledge, theoretical framework, and practical methodologies required to unlock its therapeutic potential. We will proceed from its rational design and synthesis to a hypothesis-driven exploration of its likely biological targets and mechanisms of action, complete with detailed experimental protocols.
Molecular Design and Synthesis
Rationale for the N-(4-Methoxybenzyl) Substitution
The introduction of a benzyl group at the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a compound. N-benzylation can enhance cell permeability and metabolic stability.[7] The choice of a para-methoxy substituent on the benzyl ring is deliberate. This group can influence the electronic properties of the entire molecule and may provide additional hydrogen bonding opportunities with biological targets, potentially enhancing binding affinity and selectivity.
Proposed Synthetic Pathway
The synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid can be achieved through a straightforward and scalable route, adapted from established literature precedents for similar N-substituted indoles. The proposed synthesis involves a two-step process starting from commercially available indole-2-carboxylic acid.
Step 1: N-Alkylation of Indole-2-carboxylic acid
The first step is the alkylation of the indole nitrogen with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a suitable base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the benzyl chloride.
-
Protocol:
-
To a solution of indole-2-carboxylic acid in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add 4-methoxybenzyl chloride dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature overnight or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
-
Step 2: Characterization
The final product should be thoroughly characterized to confirm its identity and purity using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Mass Spectrometry (MS)
-
Infrared (IR) spectroscopy
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
Postulated Biological Activities and Investigational Plan
Based on the known biological activities of structurally related indole-2-carboxylic acid derivatives, we hypothesize that 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid may exhibit therapeutic potential in several key areas. The following sections outline these hypotheses and provide detailed protocols for their investigation.
Hypothesis 1: Neuroprotective Effects via Dihydrolipoamide Dehydrogenase (DLDH) Inhibition
Rationale: 5-Methoxy-1H-indole-2-carboxylic acid (5-MICA) has demonstrated neuroprotective properties, which are attributed, in part, to its inhibition of the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[8] Given the structural similarity, it is plausible that our target compound could also act as a DLDH inhibitor.
Experimental Workflow:
Caption: Workflow for investigating DLDH inhibition and neuroprotective effects.
Detailed Protocol: DLDH Inhibition Assay [9]
This assay measures the activity of DLDH by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 8.0, 1.5 mM EDTA, 0.6 mg/ml BSA.
-
Substrate Solution: 3.0 mM dihydrolipoamide in assay buffer.
-
Cofactor Solution: 3.0 mM NAD⁺ in assay buffer.
-
Test Compound Stock: Dissolve 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in DMSO to a stock concentration of 10 mM. Prepare serial dilutions in assay buffer.
-
Enzyme Source: Mitochondrial extracts from a suitable tissue source (e.g., rat brain).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations
-
Cofactor Solution (NAD⁺)
-
Substrate Solution (dihydrolipoamide)
-
-
Use a solution containing all components except the mitochondrial extract as a blank.
-
Initiate the reaction by adding the mitochondrial extract (10–20 µg/ml final concentration).
-
Immediately measure the change in absorbance at 340 nm at room temperature over a period of 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH formation from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Hypothesis 2: Anticancer Activity via Tubulin Polymerization Inhibition
Rationale: Several indole-2-carboxylic acid derivatives have been identified as potent inducers of apoptosis in cancer cell lines, with the proposed mechanism being the inhibition of tubulin polymerization.
Experimental Workflow:
Caption: Workflow for investigating anticancer activity.
Detailed Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the polymerization of tubulin into microtubules using a fluorescent reporter.
-
Reagents and Materials:
-
Tubulin polymerization assay kit (commercially available).
-
Purified tubulin.
-
GTP solution.
-
Polymerization buffer.
-
Fluorescent reporter dye.
-
Test compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).
-
-
Assay Procedure:
-
On ice, prepare reaction mixtures in a 96-well plate containing polymerization buffer, GTP, fluorescent reporter, and the test compound at various concentrations.
-
Initiate polymerization by adding purified tubulin to each well.
-
Transfer the plate to a fluorescence plate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Compare the polymerization curves of the test compound with those of the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.
-
Calculate the IC₅₀ value for inhibition of polymerization.
-
Hypothesis 3: Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Rationale: Novel aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators, showing potential for the treatment of type 2 diabetes.[6]
Experimental Workflow:
Caption: Workflow for investigating PPARγ modulation.
Detailed Protocol: PPARγ Transcription Factor Activity Assay
This is an ELISA-based assay to measure the activation of PPARγ.
-
Reagents and Materials:
-
PPARγ transcription factor assay kit (commercially available).
-
Nuclear extract from cells treated with the test compound.
-
96-well plate pre-coated with a PPARγ response element oligonucleotide.
-
Primary antibody against PPARγ.
-
HRP-conjugated secondary antibody.
-
Substrate for HRP.
-
-
Assay Procedure:
-
Treat a suitable cell line (e.g., HepG2) with various concentrations of the test compound for a specified period.
-
Prepare nuclear extracts from the treated cells.
-
Add the nuclear extracts to the wells of the assay plate and incubate to allow PPARγ to bind to the response element.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against PPARγ and incubate.
-
Wash and then add the HRP-conjugated secondary antibody and incubate.
-
Wash and add the HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Quantify the amount of activated PPARγ by comparing the absorbance values of the treated samples to a standard curve generated with a positive control.
-
Determine the EC₅₀ for PPARγ activation.
-
Quantitative Data Summary
As this is an investigational compound, no quantitative data is yet available. The table below is a template for summarizing the key parameters that will be determined from the proposed experiments.
| Parameter | Assay | Predicted Outcome |
| IC₅₀ | DLDH Inhibition Assay | Low micromolar to nanomolar range |
| IC₅₀ | Tubulin Polymerization Assay | Micromolar range |
| GI₅₀ | Cancer Cell Viability Assay | Micromolar range |
| EC₅₀ | PPARγ Activation Assay | Micromolar range |
Concluding Remarks and Future Directions
The structural features of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, when viewed through the lens of its better-characterized analogs, present a compelling case for its investigation as a novel therapeutic agent. The proposed research plan provides a clear and logical path forward to elucidate its biological activities and mechanism of action. Positive results in the initial in vitro assays will warrant progression to more complex cellular models, and eventually, to in vivo studies in relevant animal models of disease.[2][5] The journey from a promising chemical structure to a clinically valuable drug is long and challenging, but the foundational work outlined in this guide provides a solid starting point for the exploration of this exciting new molecule.
References
- Apaydın, Ç. B., Soylu-Eter, Ö., Eraslan-Elma, P., Özsoy, N., & Karalı, N. (2017). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. Future Medicinal Chemistry, 9(13), 1535-1551.
- Bao, F., Zhang, C., & Zhang, L. (2012). Reversible inactivation of dihydrolipoamide dehydrogenase by Angeli's salt. Nitric Oxide, 27(3), 159-165.
- Dafaalla, A., Al-Salahi, R., Al-Ostath, A., Bakheet, S. A., & Al-Enazy, S. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(38), 27364-27377.
- Dropinski, J. F., Akiyama, T., Einstein, M., Habulihaz, B., Doebber, T., Berger, J. P., ... & Shi, G. Q. (2005). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters, 15(22), 5035-5038.
- Gao, L., Li, X., Meng, S., Ma, R., & Li, X. (2019). Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH)
- Hasegawa, T., Ohta, M., & Ohta, H. (2003). Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. Journal of Medicinal Chemistry, 46(3), 433-444.
- Hassan, A. S., Osman, H., Arshad, S., & Ali, M. A. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749.
- Ibrahim, M. A., & E-N-Bin-Jubair, D. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-12.
- Meng, Z., Liu, Y., Zhang, C., Wang, Y., Zhang, J., & Wang, Q. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 820-832.
- Njar, V. C., & Gediya, L. (2026). N-Benzyl piperidine Fragment in Drug Discovery. Current Medicinal Chemistry, 33(1), 1-2.
- Patel, S., & Khan, S. (2026). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International Journal of Information Technology and Computer Science, 14(1), 1-5.
- Pellicciari, R., Natalini, B., & Costantino, G. (1996). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 39(14), 2874-2876.
- Prajapati, D., & Gohain, M. (2006). A new protocol for the synthesis of indole-2-carboxylic acids. Tetrahedron Letters, 47(24), 4075-4077.
- Vaidya, A. A., & Appa Rao, A. V. (2003). Dihydrolipoamide dehydrogenase: activity assays. Methods in Enzymology, 359, 261-269.
- Zhang, H. Z., Drewe, J., Tseng, B., Kasibhatla, S., & Cai, S. X. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649-3655.
Sources
- 1. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 2. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Reversible inactivation of dihydrolipoamide dehydrogenase by Angeli’s salt - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Screening of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Foreword: Unveiling the Therapeutic Potential of a Novel Indole Derivative
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] Its derivatives have been extensively explored, leading to the development of drugs for various therapeutic areas, including oncology, inflammation, and infectious diseases.[4] This guide focuses on a specific, yet promising, member of this family: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid . The strategic placement of a 4-methoxybenzyl group at the N-1 position and a carboxylic acid at the C-2 position suggests a molecule designed with intent, potentially modulating interactions with biological targets and influencing its pharmacokinetic profile.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals embarking on the in vitro characterization of this compound. Moving beyond a mere compilation of protocols, this guide provides a strategic framework for a phased screening cascade. We will delve into the rationale behind the selection of each assay, offering insights honed from extensive experience in early-stage drug discovery. Our approach is rooted in the principles of scientific integrity, ensuring that the proposed experimental workflows are robust, reproducible, and yield data that is both informative and actionable.
I. Foundational Characterization: Establishing a Baseline
Before delving into biological assays, a thorough physicochemical characterization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is paramount. This foundational data underpins the reliability and interpretation of all subsequent biological experiments.
A. Purity and Identity Confirmation
The unambiguous confirmation of the compound's identity and purity is the bedrock of any screening campaign. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, corroborating the expected chemical formula. High-resolution mass spectrometry (HRMS) is preferred for its accuracy.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound by separating it from any potential impurities. A purity level of ≥95% is generally considered the minimum standard for in vitro screening.
B. Solubility Assessment
A compound's solubility profile dictates its handling in biological assays and can significantly impact the observed activity.
-
Thermodynamic and Kinetic Solubility: These parameters should be determined in aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) and relevant cell culture media. Poor solubility can lead to false-negative results or artifacts in cell-based assays.
II. A Tiered Approach to In Vitro Biological Screening
A logical, tiered screening approach is the most efficient method for characterizing the biological activity of a novel compound. This strategy begins with broad, high-throughput screens to identify potential areas of interest, followed by more focused, mechanism-of-action studies.
Diagram: Tiered In Vitro Screening Cascade
Caption: Potential mechanisms of anticancer activity.
B. Characterizing Antimicrobial Activity
If the primary screen reveals antimicrobial potential, a more detailed characterization is necessary.
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
-
Time-Kill Kinetics: This study evaluates the rate at which the compound kills the bacteria over time, providing insights into its bactericidal or bacteriostatic nature. [5]
C. Investigating the Anti-inflammatory Mechanism
Positive results in the Griess assay warrant further investigation into the compound's anti-inflammatory properties.
-
Cytokine Profiling: Use Enzyme-Linked Immunosorbent Assays (ELISAs) to measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in the supernatant of LPS-stimulated macrophages treated with the compound.
-
COX-1/COX-2 Inhibition Assays: Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway. In vitro assays can determine if the compound selectively inhibits COX-1 or COX-2.
V. Tier 3: Target Deconvolution and Advanced Studies
The final tier of in vitro screening aims to identify the specific molecular targets of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
-
Kinase Profiling: If the compound induces cell cycle arrest or apoptosis, it may be acting as a kinase inhibitor. A broad panel of kinase activity assays can identify potential targets.
-
Tubulin Polymerization Assay: Some indole derivatives exert their anticancer effects by interfering with microtubule dynamics. [3][6]An in vitro tubulin polymerization assay can directly assess this activity.
-
Efflux Pump Inhibition Assays: In the context of antimicrobial activity, the compound could be acting as an inhibitor of bacterial efflux pumps, which are a common mechanism of antibiotic resistance. [7]
VI. Conclusion and Future Directions
This comprehensive, tiered in vitro screening guide provides a robust framework for the initial characterization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. The data generated from these assays will provide a solid foundation for further preclinical development, including in vivo efficacy studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The insights gained will be instrumental in unlocking the full therapeutic potential of this novel indole derivative.
VII. References
-
MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]
-
ResearchGate. (2024, April 19). (PDF) Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]
-
PubMed. (2022, August 5). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
PubMed. (2025, February 28). Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Retrieved from [Link]
-
MDPI. (2025, January 13). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Retrieved from [Link]
-
MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds.... Retrieved from [Link]
-
PubMed. (n.d.). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Retrieved from [Link]
-
ChemistryViews. (2024, June 25). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
-
MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
National Institutes of Health. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
-
ACS Publications. (n.d.). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]
-
Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds. Retrieved from
-
Wiley Online Library. (n.d.). Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. Retrieved from [Link]
-
National Institutes of Health. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
-
MDPI. (2022, November 4). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). 4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin | MDPI [mdpi.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Preliminary Cytotoxicity Studies of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
An In-Depth Technical Guide:
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on a novel compound, 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. We will delve into the rationale behind experimental design, present detailed, field-proven protocols for cell-based assays, and offer insights into data interpretation and the exploration of potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities for oncology applications.
Introduction: The Rationale for Investigating Indole-2-Carboxylic Acid Derivatives
The search for novel chemotherapeutic agents with improved efficacy and reduced toxicity remains a paramount goal in cancer research.[1] Heterocyclic compounds, particularly those containing the indole ring system, have garnered significant attention due to their presence in numerous biologically active molecules and their ability to interact with various molecular targets associated with cancer.[1] Derivatives of indole-2-carboxylic acid, specifically, have been identified as promising candidates, exhibiting activities that include the induction of apoptosis and inhibition of critical cellular processes like tubulin polymerization.[3][4]
The subject of this guide, 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, combines the core indole-2-carboxylic acid moiety with a 4-methoxybenzyl group at the N1 position. This substitution is not arbitrary; modifications at this position can significantly influence the compound's biological activity, including its cytotoxic potential. Preliminary cytotoxicity screening is, therefore, the foundational step in characterizing its potential as an anticancer agent.[5] This initial evaluation aims to answer a critical question: Does the compound exhibit cytotoxic effects against cancer cells, and if so, at what concentration? Furthermore, an ideal candidate will demonstrate selectivity, showing higher potency against cancer cells than against normal, healthy cells.[6]
This guide will provide the necessary protocols to generate this foundational data, focusing on robust, reproducible, and widely accepted methodologies.
Experimental Design: A Self-Validating Approach
A well-designed preliminary screen is more than a single experiment; it is a system designed to produce trustworthy and interpretable data. Our approach is grounded in established principles of in vitro toxicology and pharmacology.
The Principle of Comparative Cytotoxicity: Cell Line Selection
To establish a meaningful cytotoxic profile, it is imperative to test the compound against both cancerous and non-cancerous cell lines. This dual-pronged approach allows for the determination of a Selectivity Index (SI) , a crucial early indicator of a compound's therapeutic window.
-
Cancer Cell Line Selection: We recommend starting with well-characterized and commonly used cancer cell lines. For this guide, we will use MCF-7 (human breast adenocarcinoma) as a representative model for epithelial cancers. Indole derivatives have previously shown efficacy against MCF-7 cells.[1]
-
Normal Cell Line Selection: A non-cancerous control is essential to assess basal cytotoxicity. L-929 (mouse fibroblast) is a standard cell line for cytotoxicity testing as stipulated by ISO 10993-5 guidelines and provides a robust baseline for comparison.[7][8]
The choice of these lines is causal: MCF-7 provides a relevant disease model, while L-929 offers a standardized measure of general toxicity, ensuring the results are benchmarked against international standards.
The Choice of Assay: Why the MTT Assay is the Gold Standard for Preliminary Screening
Numerous methods exist for assessing cell viability.[5][9] For high-throughput, preliminary screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the preferred method due to its reliability, cost-effectiveness, and ease of use.[10]
The scientific basis of the assay is the enzymatic conversion of the yellow, water-soluble MTT reagent into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[7] This colorimetric readout is easily quantifiable using a standard microplate reader.[7]
The workflow for our cytotoxicity study is outlined in the diagram below.
Caption: Experimental workflow for the MTT-based cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls at each stage.
Materials and Reagents
-
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (Test Compound)
-
MCF-7 and L-929 cell lines (e.g., from ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT reagent powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Solubilizing agent (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile cell culture flasks (T-75)
Step-by-Step Methodology
Step 1: Cell Culture and Maintenance
-
Culture both MCF-7 and L-929 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency to maintain logarithmic growth phase, as recommended by ISO 10993-5.[7]
Step 2: Compound Preparation
-
Prepare a 10 mM stock solution of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in DMSO. Ensure complete dissolution.
-
Prepare serial dilutions from the stock solution in complete culture medium to achieve the final desired concentrations for the assay (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0.1 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
Step 3: Cell Seeding
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete culture medium to a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Include wells for controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells with medium only.
-
Blank: Medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
Step 4: Compound Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Add 100 µL of vehicle control medium and untreated control medium to the respective control wells.
-
Return the plate to the incubator and incubate for 48 hours. This exposure time is standard for assessing the effects of a compound on cell proliferation.[11]
Step 5: MTT Assay and Data Acquisition
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the 48-hour incubation, add 10 µL of the MTT solution to each well (including controls).
-
Incubate the plate for an additional 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Carefully remove the medium from all wells. Be cautious not to disturb the formazan crystals at the bottom.
-
Add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
Formula: % Cell Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Untreated_Control - Absorbance_Blank)] * 100
Determination of IC₅₀
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with % Cell Viability on the Y-axis and the log of the compound concentration on the X-axis. A non-linear regression analysis (sigmoidal dose-response) is then used to calculate the precise IC₅₀ value.
Presentation of Quantitative Data
The results should be summarized in a clear, tabular format for easy comparison.
| Cell Line | Compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability | IC₅₀ (µM) |
| MCF-7 | 0 (Control) | 1.250 | 100% | |
| 3.12 | 1.050 | 84% | ||
| 6.25 | 0.875 | 70% | ~10.5 | |
| 12.5 | 0.563 | 45% | ||
| 25 | 0.250 | 20% | ||
| L-929 | 0 (Control) | 1.310 | 100% | |
| 12.5 | 1.205 | 92% | ||
| 25 | 1.048 | 80% | ~45.2 | |
| 50 | 0.603 | 46% | ||
| 100 | 0.328 | 25% | ||
| (Note: Data shown is hypothetical and for illustrative purposes only.) |
The Selectivity Index (SI)
The SI provides a quantitative measure of a compound's cancer-cell-specific toxicity.
Formula: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)
Using our hypothetical data: SI = 45.2 / 10.5 = 4.3. An SI value greater than 2 is generally considered a promising result in early-stage screening.
Exploring Potential Mechanisms of Action
While the MTT assay confirms if a compound is cytotoxic, it does not explain how. Based on existing literature for similar indole-2-carboxylic acid derivatives, a plausible mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3]
A series of indole-2-carboxylic acid benzylidene-hydrazides were found to induce apoptosis in T47D breast cancer cells by arresting the cells in the G2/M phase of the cell cycle.[3] The primary mechanism was identified as the inhibition of tubulin polymerization.[3] This prevents the formation of the mitotic spindle, a critical structure for cell division, ultimately triggering the intrinsic apoptotic pathway.
The hypothetical signaling pathway is illustrated below.
Caption: Hypothetical mechanism of action for inducing apoptosis.
Further studies, such as flow cytometry for cell cycle analysis and western blotting for apoptotic markers (e.g., cleaved caspase-3), would be required to validate this proposed pathway.
Conclusion
This guide has outlined a robust and scientifically sound methodology for conducting the preliminary cytotoxicity screening of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. By employing a comparative approach with both cancer and normal cell lines and utilizing the standardized MTT assay, researchers can generate reliable IC₅₀ values and a Selectivity Index. This initial data is fundamental for making informed decisions about which compounds warrant further investigation in the long and complex journey of anticancer drug discovery. The insights from these preliminary studies form the bedrock upon which more complex mechanistic and preclinical evaluations are built.
References
- MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
- Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC - PubMed Central.
- Google Patents. (n.d.). CN102020600B - Synthetic method of indole-2-carboxylic acid.
- ResearchGate. (2024). (PDF) Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
- SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
- PMC - PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.
- PMC - PubMed Central. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
- PubMed. (n.d.). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Nelson Labs. (n.d.). Cytotoxicity Test.
- PubMed. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay.
- MDPI. (n.d.). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.
- Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know.
- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- PMC - PubMed Central. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells.
- MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- Sigma-Aldrich. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid AldrichCPR.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties.
Sources
- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.johner-institute.com [blog.johner-institute.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold
An In-Depth Technical Guide to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid in Drug Discovery
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and detailed experimental protocols related to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. Leveraging established knowledge of the versatile indole-2-carboxylic acid scaffold, this guide offers insights into the prospective utility of this specific derivative in modern drug discovery.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this class, indole-2-carboxylic acid and its derivatives have emerged as particularly promising templates for the development of novel therapeutics. These compounds have been investigated for a range of applications, including as neuroprotective agents, anticancer therapeutics, and antivirals.[2][3][4] The functionalization of the indole ring, particularly at the N1 position, offers a powerful strategy to modulate the physicochemical properties and biological activity of these molecules, enabling the fine-tuning of their therapeutic potential.
This guide focuses on a specific, yet underexplored, derivative: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid . The introduction of the 4-methoxybenzyl group at the indole nitrogen is a strategic modification. The benzyl group can engage in π-stacking interactions with biological targets, while the methoxy substituent can act as a hydrogen bond acceptor and influence the compound's metabolic stability and pharmacokinetic profile. While direct studies on this particular molecule are limited, this guide will extrapolate from the rich pharmacology of related analogs to propose its potential applications and provide robust protocols for its synthesis and biological evaluation.
Part 1: Synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid
The synthesis of the title compound can be approached through the N-alkylation of indole-2-carboxylic acid. This method is advantageous as it builds upon a commercially available or readily synthesized starting material.
Proposed Synthetic Pathway
The most direct route involves the reaction of indole-2-carboxylic acid with 4-methoxybenzyl chloride in the presence of a suitable base. The protection of the carboxylic acid group may be necessary to prevent side reactions, followed by deprotection to yield the final product.
Caption: Proposed synthetic route to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
Detailed Synthetic Protocol
This protocol is based on general methods for the N-alkylation of indole derivatives.[5]
Step 1: Esterification of Indole-2-carboxylic Acid (Protection)
-
Suspend indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/g).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl indole-2-carboxylate.
Step 2: N-Alkylation with 4-Methoxybenzyl Chloride
-
Dissolve the methyl indole-2-carboxylate (1.0 eq) in anhydrous DMF (15 mL/g).
-
Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-methoxybenzyl chloride (1.2 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester (Deprotection)
-
Dissolve the purified methyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of THF and water (2:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
Part 2: Potential Applications in Drug Discovery
Based on the established biological activities of related indole-2-carboxylic acid derivatives, we propose the following areas of investigation for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
Anticancer Activity
-
Rationale: Derivatives of indole-2-carboxylic acid have been shown to induce apoptosis in cancer cells, with a likely mechanism being the inhibition of tubulin polymerization.[3][6] The introduction of the 4-methoxybenzyl group could enhance cellular uptake and interaction with the colchicine binding site on tubulin.
-
Proposed Target: Tubulin polymerization.
-
Screening Assays:
Caption: Proposed mechanism of anticancer action via tubulin polymerization inhibition.
Antiviral Activity (HIV-1 Integrase Inhibition)
-
Rationale: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase.[4] The core structure chelates Mg²⁺ ions in the enzyme's active site, which is crucial for its catalytic activity.[4] The N1-substituent can be tailored to enhance interactions with the enzyme.
-
Proposed Target: HIV-1 Integrase.
-
Screening Assays:
-
In vitro HIV-1 integrase strand transfer assay.[8]
-
Antiviral assays in HIV-1 infected cell lines (e.g., MT-4 cells).
-
Molecular docking studies to predict the binding mode with HIV-1 integrase.
-
Neuroprotective Activity
-
Rationale: A positional isomer, 5-methoxy-1H-indole-2-carboxylic acid, has demonstrated neuroprotective properties in models of stroke and Alzheimer's disease.[2] The mechanism is thought to involve the reduction of oxidative stress. The 1-(4-methoxybenzyl) substitution may influence the compound's ability to cross the blood-brain barrier and its antioxidant capacity.
-
Proposed Targets: Oxidative stress pathways, NMDA receptor modulation.[2][9]
-
Screening Assays:
-
In vitro assays for antioxidant activity (e.g., DPPH, ABTS).
-
Neuroprotection assays in neuronal cell cultures against oxidative stress (e.g., H₂O₂-induced toxicity).
-
Evaluation of NMDA receptor antagonism.[9]
-
Part 3: Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: HIV-1 Integrase Strand Transfer Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant HIV-1 integrase, a donor DNA substrate, and the assay buffer.
-
Compound Addition: Add varying concentrations of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid to the wells.
-
Initiation of Reaction: Add a target DNA substrate to initiate the strand transfer reaction.
-
Incubation: Incubate the plate at 37 °C for 1-2 hours.
-
Detection: Quantify the strand transfer product using a suitable detection method (e.g., fluorescence or ELISA-based).
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.
Data Presentation
| Compound | Target | Assay | Endpoint | Reference Compound |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | Tubulin | MTT (MCF-7) | IC₅₀ (µM) | Paclitaxel |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | HIV-1 Integrase | Strand Transfer | IC₅₀ (µM) | Raltegravir |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | Oxidative Stress | DPPH | EC₅₀ (µM) | Trolox |
Conclusion
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule for drug discovery. Based on the robust biological activities of the parent indole-2-carboxylic acid scaffold, this derivative warrants investigation as a potential anticancer, antiviral, and neuroprotective agent. The provided synthetic and biological evaluation protocols offer a solid foundation for researchers to explore the therapeutic potential of this compound. Further structure-activity relationship studies, guided by the insights presented in this guide, will be crucial in optimizing its activity and advancing it through the drug discovery pipeline.
References
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. [Link]
-
Zhang, H. Z., Drewe, J., Tseng, B., Kasibhatla, S., & Cai, S. X. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649–3655. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]
-
Synthesis of ellipticine by reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]
-
Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004). PubMed. [Link]
- N-alkylation of indole derivatives.
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2023). PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
-
Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (1989). PubMed. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2022). MDPI. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
-
Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2022). ACS Publications. [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (2024). MDPI. [Link]
- Synthetic method of indole-2-carboxylic acid.
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Strategic N-Alkylation of Indole-2-Carboxylic Acid
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of the experimental procedures for the N-alkylation of indole-2-carboxylic acid. This scaffold is a crucial building block in the synthesis of numerous pharmacologically active compounds, including HIV-1 integrase inhibitors.[1] The synthetic challenge inherent in this molecule lies in the presence of two distinct acidic protons—one on the indole nitrogen and one on the carboxylic acid—and the substrate's susceptibility to decarboxylation under certain reaction conditions.[2] This guide dissects the causality behind procedural choices, offering validated protocols and strategic insights to navigate these challenges effectively.
Core Scientific Challenges & Strategic Overview
The N-alkylation of indole-2-carboxylic acid requires careful consideration of two competing chemical events:
-
Competitive Deprotonation: The carboxylic acid proton (pKa ≈ 4-5) is significantly more acidic than the indole N-H proton (pKa ≈ 16-17).[3] However, the electron-withdrawing nature of the C2-carboxylate group increases the acidity of the N-H proton compared to unsubstituted indole, facilitating its removal by a suitable base.[4][5] The choice of base is therefore critical to achieve selective deprotonation of the indole nitrogen without promoting unwanted side reactions.
-
Decarboxylation: Indole-2-carboxylic acids are known to be susceptible to the loss of CO₂ under thermal, acidic, or basic conditions.[2] This degradation pathway can significantly reduce the yield of the desired N-alkylated product and complicates purification.
To address these challenges, two primary strategies are employed, each with distinct advantages depending on the specific alkylating agent and desired scale.
Caption: Decision workflow for selecting an N-alkylation strategy.
Strategy 1: Direct N-Alkylation Protocol
This approach is the most atom-economical and involves the direct reaction of indole-2-carboxylic acid with an alkylating agent in the presence of a base. The key to success is the selection of a base that is strong enough to deprotonate the indole nitrogen but mild enough to minimize decarboxylation and other side reactions. While strong bases like sodium hydride (NaH) are classic choices for indole N-alkylation, they can be too harsh for this substrate.[2] Milder inorganic bases are often preferred.
Causality of Reagent Choice:
-
Base: Using at least two equivalents of base is necessary to neutralize both the carboxylic acid and the indole N-H proton. Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently effective.[6] Cesium carbonate is particularly useful as the larger, softer cation can lead to a more reactive "naked" indolate anion, often allowing for lower reaction temperatures. Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been successfully used, particularly with less reactive alkylating agents like dimethyl carbonate.[7]
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively dissolve the indole salt and promote Sₙ2 reactivity.
-
Alkylating Agent: Primary alkyl halides (iodides, bromides) are the most common and reactive electrophiles.
Comparative Data on Direct Alkylation Conditions
| Base (equiv.) | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield | Notes | Reference |
| K₂CO₃ (2.0) | Alkyl Bromide | DMF | 25 - 80 | 4 - 12 | Moderate | A standard, cost-effective method. Temperature control is crucial to minimize decarboxylation. | [6] |
| Cs₂CO₃ (2.0) | Alkyl Bromide | MeCN/DMF | 25 - 60 | 2 - 8 | Good | Generally provides higher yields and faster reaction rates at lower temperatures than K₂CO₃. | [6] |
| NaH (2.2) | Benzyl Bromide | DMF | 0 - 25 | 1 - 3 | Moderate-Good | High reactivity but significant risk of decarboxylation and side reactions; requires careful handling. | [2] |
| DABCO (1.1) | Dimethyl Carbonate | DMF | 90 - 95 | 21 | 95%* | Effective for methylation/benzylation with greener carbonate reagents, but requires higher temperatures. | [7] |
Yield reported for the corresponding methyl ester, as DMC acts as both methylating agent and esterifying agent in this context.
Detailed Step-by-Step Protocol: Direct N-Alkylation with Cs₂CO₃
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-2-carboxylic acid (1.0 equiv.).
-
Solvent & Base Addition: Add anhydrous DMF (or Acetonitrile), typically to a concentration of 0.1-0.2 M. Add cesium carbonate (Cs₂CO₃, 2.0-2.2 equiv.) portion-wise with stirring.
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes. The mixture may become thicker as the cesium salts are formed.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1-1.2 equiv.) dropwise via syringe at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50°C) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. The product will move into the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkylated indole-2-carboxylic acid.
Strategy 2: N-Alkylation via Carboxylate Protection
This three-step sequence is often more reliable and higher-yielding, as it circumvents the challenges of competitive deprotonation and decarboxylation during the critical N-alkylation step. By first converting the carboxylic acid to an ester, the molecule becomes a simple indole derivative that can be alkylated under standard, optimized conditions.
Caption: Workflow for the protection-based N-alkylation strategy.
Detailed Step-by-Step Protocol: Protection-Alkylation-Deprotection Sequence
-
Setup: Suspend indole-2-carboxylic acid (1.0 equiv.) in anhydrous ethanol (EtOH). The volume should be sufficient to ensure stirring, typically 10-20 mL per gram of starting material.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equiv.) or thionyl chloride (SOCl₂).[1]
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion to the less polar ester spot.[1]
-
Work-up: Cool the reaction mixture and neutralize it carefully by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude ethyl indole-2-carboxylate is often pure enough for the next step, or it can be purified by column chromatography.
-
Setup: Dissolve the ethyl indole-2-carboxylate (1.0 equiv.) from Part A in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0°C. Caution: Hydrogen gas is evolved. Stir for 30 minutes at this temperature until gas evolution ceases, indicating the formation of the sodium indolate.
-
Alkylating Agent: Add the alkylating agent (1.1 equiv.) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours, monitor by TLC).
-
Work-up & Purification: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude N-alkylated ester by flash column chromatography.
-
Setup: Dissolve the purified N-alkyl indole-2-carboxylate (1.0 equiv.) from Part B in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add an excess of lithium hydroxide (LiOH, 2-3 equiv.) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexanes to remove any non-acidic impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl. The desired carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final pure product.
Conclusion
The successful N-alkylation of indole-2-carboxylic acid hinges on a strategic choice between a direct, one-pot reaction and a more robust protection-based sequence. The direct method is faster but carries a significant risk of decarboxylation, requiring careful optimization of milder bases (e.g., Cs₂CO₃) and reaction temperatures. The protection-alkylation-deprotection strategy, while longer, is generally more reliable and provides cleaner conversions by isolating the sensitive N-alkylation step from the problematic carboxylic acid moiety. The choice of method should be guided by the reactivity of the alkylating agent, the stability of the substrate, and the desired scale of the reaction.
References
-
Baran, W., & Cholewiak, A. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(1), 1184. [Link]
-
Hughes-Whiffing, C. A., & Perry, A. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(4), 2355-2363. [Link]
- Shieh, W. C., et al. (2006). N-alkylation of indole derivatives. U.S.
-
Li, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680. (Note: While a broad review, principles of using bases like Cs₂CO₃ in heterocycle functionalization are discussed extensively). A representative article discussing this base is: Tetrahedron Letters, 2006, 47(34), 6067-6070. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for pKa values).
-
Correa, A., & Bolm, C. (2011). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 17(28), 7723-7726. [Link]
-
Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5453. [Link]
-
Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(45), 28247-28250. [Link]
-
White, M. C., & Sigman, M. S. (2011). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 133(40), 15854–15857. [Link]
Sources
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 5. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of a Protected Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. However, the reactivity of the indole N-H bond often complicates synthetic sequences, necessitating the use of protecting groups. 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid emerges as a highly strategic building block that addresses this challenge while providing a versatile functional handle for molecular elaboration.
The 4-methoxybenzyl (PMB) group offers robust protection of the indole nitrogen under a wide range of conditions, including basic, nucleophilic, and many reductive environments. Crucially, it can be selectively removed under specific oxidative or strongly acidic conditions, providing an orthogonal deprotection strategy in multi-step synthesis. Coupled with the carboxylic acid at the C2 position—a prime site for amide bond formation, esterification, or reduction—this molecule provides a reliable and predictable platform for constructing complex molecular architectures. These notes detail the synthesis, key applications, and validated protocols for leveraging this powerful synthetic intermediate.
Physicochemical Properties and Safety
Safe and effective use of any chemical reagent begins with a thorough understanding of its properties and handling requirements.
| Property | Value |
| Molecular Formula | C₁₇H₁₅NO₃ |
| Molecular Weight | 281.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, THF, and hot ethanol; sparingly soluble in water. |
| CAS Number | 100848-54-6 |
Safety & Handling: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid should be handled in a well-ventilated fume hood. As with many carboxylic acids and fine chemical powders, it may cause skin, eye, and respiratory irritation[1][2]. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid generating dust during handling[3]. For detailed information, consult the material safety data sheet (SDS) from your supplier.
Synthesis of the Building Block
The title compound is typically prepared in a two-step sequence starting from the commercially available ethyl 1H-indole-2-carboxylate. This process involves N-alkylation followed by saponification of the ethyl ester.
Caption: Synthesis of the target building block.
Protocol 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate
This protocol details the N-alkylation of the indole ring. The use of sodium hydride, a strong non-nucleophilic base, ensures complete deprotonation of the indole nitrogen, facilitating an efficient SN2 reaction with 4-methoxybenzyl chloride.
Materials:
-
Ethyl 1H-indole-2-carboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Methoxybenzyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add NaH (1.2 eq).
-
Carefully wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes each time.
-
Add anhydrous DMF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
-
Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15 minutes.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen evolution should be observed.
-
Cool the reaction mixture back to 0 °C. Add 4-methoxybenzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[4].
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:EtOAc) to yield the product as a white or pale yellow solid.
Protocol 2: Saponification to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
This step converts the ethyl ester to the desired carboxylic acid via base-mediated hydrolysis.
Materials:
-
Ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (5.0 eq)
-
Ethanol (EtOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of EtOH and water (e.g., 3:1 ratio).
-
Add NaOH pellets (5.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or EtOAc to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water[5].
-
Dry the solid under high vacuum to afford the title compound. Purity is typically >95% and can be used without further purification.
Core Application: Amide Bond Formation
The primary utility of this building block is its participation in amide coupling reactions to link the indole scaffold to amines, amino acids, or other complex fragments. The choice of coupling reagent is critical to ensure high yields and, when coupling with chiral amines, to prevent epimerization.
Caption: General workflow for complex molecule synthesis.
Protocol 3: General Procedure for Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered substrates[6].
Materials:
-
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (1.0 eq)
-
Target amine or amine hydrochloride salt (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the indole carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq). If using an amine hydrochloride salt, ensure enough base is present to neutralize it.
-
Add DIPEA (3.0 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product by flash column chromatography or recrystallization.
Orthogonal Deprotection: Cleavage of the PMB Group
A key advantage of the PMB group is its stability to the basic conditions of ester hydrolysis and the neutral/basic conditions of amide coupling, yet its lability to strong acid. Trifluoroacetic acid (TFA) is commonly used for its cleavage. The liberated p-methoxybenzyl cation is scavenged by an additive like triisopropylsilane (TIS) or anisole to prevent side reactions with the indole ring.
Protocol 4: PMB Deprotection using Trifluoroacetic Acid
Materials:
-
PMB-protected indole substrate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) or Anisole (scavenger, 5-10% v/v)
Procedure:
-
Dissolve the PMB-protected substrate in DCM.
-
Add the scavenger (e.g., TIS).
-
Add TFA (typically 20-50% v/v in DCM) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 1-4 hours.
-
Once complete, remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Neutralize the residue by dissolving it in EtOAc and washing carefully with saturated aqueous NaHCO₃.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the deprotected indole product as needed.
Characterization and Troubleshooting
Validation of the key building block is essential. Below is a summary of expected characterization data and common troubleshooting steps.
Table 2: Expected Spectroscopic Data for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| ¹H NMR | ~12.9 (s, 1H, -COOH), ~7.7-7.0 (m, Ar-H), ~7.2 (s, 1H, indole H3), ~5.7 (s, 2H, -CH₂-), ~3.7 (s, 3H, -OCH₃)[7] |
| ¹³C NMR | ~163 (C=O), ~158 (Ar-C-O), ~137-102 (Ar-C), ~55 (-OCH₃), ~49 (-CH₂-) |
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in N-alkylation (Protocol 1) | Incomplete deprotonation of indole N-H. | Ensure NaH is fresh and mineral oil is thoroughly washed away. Use truly anhydrous DMF. |
| Degradation of 4-methoxybenzyl chloride. | Use freshly purchased or purified reagent. | |
| Incomplete hydrolysis (Protocol 2) | Insufficient reaction time or base. | Increase reflux time. Ensure at least 5 equivalents of NaOH are used. |
| Low yield in amide coupling (Protocol 3) | Ineffective coupling reagent; sterically hindered amine. | Switch to a more potent coupling reagent like COMU or T3P. Increase reaction temperature slightly (e.g., to 40 °C). |
| Poor quality amine. | Check the purity of the amine; if it's a salt, ensure sufficient base is used for neutralization. | |
| Side products during PMB deprotection (Protocol 4) | Re-alkylation of the indole ring by the benzyl cation. | Ensure an effective scavenger (TIS or anisole) is present in sufficient quantity. Perform the reaction at 0 °C to slow side reactions. |
Conclusion
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a superior building block for the synthesis of complex molecules. It provides a stable, protected indole core that is amenable to a wide variety of transformations at the C2-carboxylic acid position. The strategic advantage of this reagent lies in the robustness of the PMB group and its selective, orthogonal cleavage under acidic conditions. The protocols outlined herein provide a validated framework for the synthesis and application of this versatile intermediate, empowering researchers in drug discovery and chemical biology to construct sophisticated indole-containing targets with greater efficiency and control.
References
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Geronikaki, A., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Retrieved January 23, 2026, from [Link]
-
Padilla-Paz, I., et al. (2021). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Alcantara, L., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Drozd, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Retrieved January 23, 2026, from [Link]
-
Moody, C. J., & Roff, G. J. (2004). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Retrieved January 23, 2026, from [Link]
-
Drozd, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. (n.d.). Thieme Connect. Retrieved January 23, 2026, from [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Retrieved January 23, 2026, from [Link]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved January 23, 2026, from [Link]
-
Synthesis of the dual-functionalized building blocks (4a and 4b). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. (2025). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet. Retrieved January 23, 2026, from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. fishersci.fr [fishersci.fr]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
Introduction: The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold
An in-depth guide to the application of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in cell-based assays.
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention for their potential as anti-inflammatory, antiviral, neuroprotective, and anticancer agents.[1][2][3][4] This class of compounds has been shown to modulate diverse cellular pathways, from inducing apoptosis in cancer cells to inhibiting key enzymes in viral replication.[5][6][7]
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid belongs to this promising class. While this specific molecule is a novel investigational compound, its structural motifs—the indole-2-carboxylic acid core and the 4-methoxybenzyl group—suggest a strong potential for biological activity. The indole core can participate in crucial interactions with biological targets like HIV-1 integrase, while substituted benzyl groups are known to influence potency and selectivity.[6][7][8][9]
This guide, authored from the perspective of a Senior Application Scientist, provides a strategic framework and detailed protocols for investigating the biological effects of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. We will focus on two of the most prominent therapeutic areas for this compound class: oncology and inflammation . The following sections detail robust, validated cell-based assays to determine the compound's cytotoxic and anti-inflammatory potential and to elucidate its mechanism of action.
Section 1: Investigating Anticancer Activity
A common mechanism of action for indole derivatives is the induction of apoptosis in cancer cells.[5][10] Our investigation will therefore begin with a primary cytotoxicity screen to determine the compound's effective dose range, followed by a mechanistic assay to confirm if cell death occurs via apoptosis.
Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer properties of a test compound.
Application Protocol 1: Cell Viability Assessment using MTS Assay
Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture. This allows for the calculation of the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Materials:
-
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear, flat-bottom cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (e.g., Promega, Cat. No. G3580)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in DMSO.
-
Perform serial dilutions in complete growth medium to create working solutions at 2x the final desired concentrations. It is critical to ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95% using Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Scientist's Note: The optimal seeding density depends on the cell line's doubling time and should be optimized so that untreated control cells are in the exponential growth phase at the end of the incubation period.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Cell Treatment:
-
Remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubate for 48 to 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay and Data Acquisition:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 48 - 72 hours |
| Final DMSO Conc. | ≤ 0.5% |
| MTS Reagent Volume | 20 µL/well |
| MTS Incubation | 1 - 4 hours |
| Absorbance Wavelength | 490 nm |
Application Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
Principle: A key hallmark of apoptosis is the activation of caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is selective for caspase-3 and -7. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is consumed by luciferase to generate light. The resulting luminescent signal is directly proportional to the amount of caspase-3/7 activity, providing a functional measure of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (e.g., Promega, Cat. No. G8090)
-
96-well white-walled, clear-bottom cell culture plates (for luminescence)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from Protocol 1, using white-walled 96-well plates suitable for luminescence measurements.
-
Treat cells with the compound at concentrations determined from the MTS assay (e.g., 0.5x, 1x, and 2x the IC50 value). Include a positive control for apoptosis, such as Staurosporine (1 µM).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Scientist's Note: This is a lytic endpoint assay. The reagent contains a buffer to lyse the cells and a thermostable luciferase, allowing for a simple "add-mix-measure" protocol.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Express data as Fold Change in caspase activity relative to the vehicle control.
-
A dose-dependent increase in luminescence indicates that 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid induces apoptosis.
-
Section 2: Investigating Anti-Inflammatory Activity
Indole derivatives have been reported to possess anti-inflammatory properties.[1] A primary mechanism for inflammation involves the activation of macrophages, which then produce inflammatory mediators like nitric oxide (NO).[11] The following protocol uses the well-established RAW 264.7 macrophage cell line to screen for the anti-inflammatory potential of the test compound.
Proposed Anti-inflammatory Signaling Pathway
Caption: LPS-induced NF-κB signaling pathway leading to NO production.
Application Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, activates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).[11] NO is synthesized by the enzyme inducible nitric oxide synthase (iNOS). The Griess Assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity, likely through the inhibition of the iNOS pathway.[12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., Promega, Cat. No. G2930)
-
Sodium Nitrite (NaNO₂) standard
-
Materials for cell culture and compound preparation as listed in Protocol 1
Procedure:
-
Cell Viability Pre-Screen (Crucial for Interpretation):
-
Before assessing anti-inflammatory activity, it is essential to determine the non-toxic concentration range of the compound on RAW 264.7 cells.
-
Perform the MTS assay (Protocol 1) on RAW 264.7 cells. Select concentrations for the NO assay that show >90% cell viability to ensure that any observed reduction in NO is due to anti-inflammatory effects, not cytotoxicity.
-
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence.
-
Pre-treat the cells by adding 50 µL of medium containing the test compound at various non-toxic concentrations for 1 hour.
-
-
Inflammatory Stimulation:
-
Add 50 µL of medium containing LPS to achieve a final concentration of 1 µg/mL.
-
Control Wells: Include wells with cells + medium only (negative control), cells + LPS only (positive control), and cells + LPS + vehicle (vehicle control).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Griess Assay:
-
Prepare the nitrite standard curve by diluting the NaNO₂ standard in culture medium to concentrations ranging from 100 µM to 1.56 µM.
-
Carefully transfer 50 µL of cell culture supernatant from each well of the experimental plate to a new 96-well flat-bottom plate.
-
Add 50 µL of the Sulfanilamide solution (from Griess Reagent kit) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
-
Data Analysis:
-
Use the standard curve to calculate the concentration of nitrite in each sample.
-
Calculate the percentage of NO inhibition for each compound concentration: % Inhibition = [1 - (Nitrite_Treated / Nitrite_LPS_Control)] * 100
-
A dose-dependent decrease in nitrite concentration indicates anti-inflammatory activity.
-
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 5 x 10⁴ cells/well |
| Compound Pre-inc. | 1 hour |
| LPS Concentration | 1 µg/mL |
| LPS Incubation | 24 hours |
| Absorbance Wavelength | 540 nm |
Conclusion and Future Directions
This guide provides a foundational experimental framework for characterizing the bioactivity of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. Positive results from these assays—a potent IC50 value, dose-dependent caspase activation, or significant inhibition of nitric oxide production—would provide strong evidence for its potential as an anticancer or anti-inflammatory agent.
Subsequent research should focus on elucidating the specific molecular targets. For anticancer activity, this could involve cell cycle analysis by flow cytometry or Western blot analysis of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved PARP). For anti-inflammatory activity, investigating the effect on the expression of iNOS and COX-2 via RT-qPCR or Western blot, and assessing the phosphorylation status of key signaling proteins like IκB and p38 MAPK, would be logical next steps.[12] These advanced assays will provide a deeper understanding of the compound's mechanism of action and strengthen its profile as a potential therapeutic candidate.
References
-
Todorova, V., et al. (2022). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. Available at: [Link]
-
Kwiecień, H., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
-
Zhang, H. Z., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, O. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]
-
Wang, Z., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Fichna, J., et al. (2013). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]
-
Berger, J. P., et al. (2005). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, H. Z., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. ResearchGate. Available at: [Link]
-
Kemp, J. A., et al. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science. Available at: [Link]
-
Kim, H. G., et al. (2022). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. Available at: [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Kim, H., et al. (2008). Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation. European Journal of Pharmacology. Available at: [Link]
-
Raju, G. N., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar. Available at: [Link]
-
Khan, K. M., et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Available at: [Link]
-
Al-Salahi, R., et al. (2021). Synthesis, Characterization and Biological Activities of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. Available at: [Link]
-
Kwiecień, H., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory activity of 4-methoxyhonokiol is a function of the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB, JNK and p38 MAPK inactivation [pubmed.ncbi.nlm.nih.gov]
analytical techniques for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid characterization
An Application Guide to the Analytical Characterization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a derivative of indole, a prominent heterocyclic scaffold in numerous pharmacologically active compounds.[1][2] The precise characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug discovery and development. This application note provides a comprehensive guide to the analytical techniques essential for the thorough characterization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The methodologies described herein are designed to be robust and provide a holistic understanding of the molecule's chemical and physical properties.
Spectroscopic Characterization
Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound. For 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms in 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve adequate signal dispersion.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. The spectral width should typically be set from 0 to 200 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.
The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. The presence of the indole ring, the carboxylic acid group, and the methoxybenzyl substituent will result in a characteristic pattern of signals.[3][4]
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| COOH | ~13.0 | Broad Singlet | 1H |
| Indole NH | ~11.8 | Broad Singlet | 1H |
| Aromatic (Indole & Benzyl) | 6.8 - 7.7 | Multiplets | 9H |
| CH₂ (Benzyl) | ~5.5 | Singlet | 2H |
| OCH₃ (Methoxy) | ~3.8 | Singlet | 3H |
Table 1: Predicted ¹H NMR Spectral Data for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in DMSO-d₆.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~160-170 |
| Aromatic & Indole Carbons | ~100-140 |
| CH₂ (Benzyl) | ~50-60 |
| OCH₃ (Methoxy) | ~55 |
Table 2: Predicted ¹³C NMR Spectral Data for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[5]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated theoretical mass. If high-resolution mass spectrometry (HRMS) is used, the elemental composition can be confirmed with high accuracy.
The theoretical monoisotopic mass of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (C₁₇H₁₅NO₃) is approximately 281.1052 Da.
-
Positive Ion Mode: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 282.1125.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 280.0980 is expected to be prominent.[5]
Fragmentation analysis (MS/MS) can provide further structural confirmation. Key fragment ions would likely arise from the loss of CO₂ from the carboxylic acid and cleavage of the benzyl group.
Caption: Workflow for Mass Spectrometry analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
The FT-IR spectrum of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid will exhibit characteristic bands for the carboxylic acid, indole, and aromatic moieties.[6][7]
| Functional Group | Expected Absorption Band (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Very Broad |
| N-H (Indole) | ~3400 | Sharp to Broad |
| C-H (Aromatic) | 3000-3100 | Sharp |
| C-H (Aliphatic) | 2850-3000 | Sharp |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, Sharp |
| C=C (Aromatic/Indole) | 1450-1600 | Medium to Strong |
| C-O (Methoxy) | 1000-1300 | Strong |
Table 3: Predicted FT-IR Absorption Bands.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile compounds like 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed and validated for the purity determination of the target compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance, which can be determined from a UV scan (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the main compound and any impurities. The purity can be calculated as the percentage of the main peak area relative to the total peak area.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 80% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 4: Recommended HPLC Conditions.
Caption: Workflow for HPLC analysis.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature.[8]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, which is useful for determining thermal stability and decomposition patterns.[9] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other thermal events.[10]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA/DSC pan (e.g., aluminum or platinum).
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
For TGA, monitor the weight loss as a function of temperature.
-
For DSC, monitor the heat flow to identify thermal events.
-
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition.
-
From the DSC curve, determine the melting point (as the peak of the endothermic event).
-
-
TGA: The compound is expected to be stable up to a certain temperature, after which it will decompose. The TGA thermogram will show a significant weight loss corresponding to this decomposition.[9]
-
DSC: A sharp endothermic peak in the DSC curve will indicate the melting point of the crystalline solid.
X-ray Crystallography
For an unequivocal confirmation of the three-dimensional structure of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, single-crystal X-ray diffraction is the gold standard.[11][12]
-
Crystal Growth: High-quality single crystals are grown from a suitable solvent or solvent system by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and the overall molecular conformation. This technique can also reveal information about intermolecular interactions in the solid state.[13]
Conclusion
The comprehensive characterization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid requires a multi-technique approach. NMR and MS provide definitive structural elucidation, while FT-IR confirms the presence of key functional groups. HPLC is essential for assessing purity, and thermal analysis provides information on its stability and melting point. For absolute structural confirmation, X-ray crystallography is the ultimate tool. By employing the protocols outlined in this application note, researchers can confidently and accurately characterize this important indole derivative.
References
- University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.
-
PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. Available from: [Link]
-
Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Available from: [Link]
-
MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Available from: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
-
National Institutes of Health. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link]
-
ResearchGate. TGA thermogram of control indole. Available from: [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Available from: [Link]
-
National Institutes of Health. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Available from: [Link]
-
MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Available from: [Link]
-
ACS Publications. Structure and Morphology of Indole Analogue Crystals. Available from: [Link]
-
DergiPark. SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Available from: [Link]
-
Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available from: [Link]
-
ResearchGate. FT-IR spectrum of control indole. Available from: [Link]
-
Taylor & Francis Online. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]
-
MDPI. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available from: [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available from: [Link]
-
ResearchGate. Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with... Available from: [Link]
-
ResearchGate. The X-ray crystal structure of a Corynanthé-type indole compound, C22H29N2O4+Br−, wherein an unprecedented triaxial conformation is preferred. Available from: [Link]
-
LCSB. 1h-indole-2-carboxylic acid, 4-chloro-, 2-(((4-methoxyphenyl)amino)thioxomethyl)hydrazide. Available from: [Link]
-
University of Calgary. IR: carboxylic acids. Available from: [Link]
-
PubMed. Spectral and thermal studies of divalent transition metal with indole-2-carboxylic acid and 4-substituted hydrazinethiocarbamide. Available from: [Link]
-
YouTube. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available from: [Link]
-
National Institutes of Health. X-Ray Crystallography of Chemical Compounds. Available from: [Link]
-
ACS Publications. Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Available from: [Link]
-
IntechOpen. Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Available from: [Link]
-
Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available from: [Link]
-
Royal Society of Chemistry. Spectra and physical data of (A2) :. Available from: [Link]
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. tainstruments.com [tainstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Coupling Reactions with 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid
Introduction: The Versatility of the Indole-2-Carboxamide Scaffold
The indole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2] The strategic derivatization of the carboxylic acid at the 2-position of the indole ring allows for the exploration of chemical space and the fine-tuning of pharmacological properties. 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a key intermediate in this context, with the 4-methoxybenzyl (PMB) group serving as a stable protecting group for the indole nitrogen that can be cleaved under specific conditions. This document provides detailed protocols and expert insights into the common coupling reactions of this versatile building block, focusing on the formation of amide and ester linkages, which are fundamental transformations in the synthesis of potential therapeutic agents.[1][3]
PART 1: Amide Bond Formation - The Cornerstone of Indole-2-Carboxamide Synthesis
The formation of an amide bond from a carboxylic acid and an amine is one of the most frequently employed reactions in medicinal chemistry.[1][4] The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the use of coupling reagents to activate the carboxylic acid is essential for efficient amide bond formation.[1][5]
Mechanism of Carboxylic Acid Activation
The fundamental principle behind amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: Generalized workflow for amide bond formation via carboxylic acid activation.
Protocol 1: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient and widely used coupling reagent known for its fast reaction rates and low rates of racemization.[6] It is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.[6]
Rationale for Reagent Selection:
-
HATU: Forms a highly reactive O-acylisourea intermediate, which rapidly acylates the amine. The presence of the 7-aza-hydroxybenzotriazole (HOAt) moiety in its structure contributes to its superior performance compared to HBTU.[6]
-
Base (e.g., DIPEA): A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid, forming the carboxylate anion, and to neutralize the acidic byproducts of the reaction.[1]
Detailed Step-by-Step Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 eq.) and DIPEA (2.0-3.0 eq.).
-
Activation and Coupling: Add HATU (1.1-1.2 eq.) portion-wise to the reaction mixture. The order of addition can be critical; pre-activating the carboxylic acid with HATU and base for a few minutes before adding the amine is often recommended to avoid side reactions of HATU with the amine.[7]
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or saturated NH4Cl), a mild aqueous base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
| Reagent | Molar Equiv. | Purpose |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | 1.0 | Carboxylic acid substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling reagent for carboxylic acid activation |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base to facilitate carboxylate formation and neutralize acid |
| Anhydrous DMF or DCM | - | Reaction solvent |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[5][8]
Rationale for Reagent Selection:
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[5][9] The water-solubility of the urea byproduct simplifies purification.[9]
-
HOBt: Acts as a catalyst and racemization suppressant.[8] It reacts with the O-acylisourea intermediate to form an active HOBt ester, which is less prone to side reactions and more reactive towards the amine.[8]
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (1.0 eq.) and HOBt (1.1-1.2 eq.) in an anhydrous solvent like DMF or DCM.
-
Activation: Add EDC hydrochloride (1.1-1.5 eq.) to the solution and stir for 15-30 minutes at room temperature to allow for the formation of the active HOBt ester.
-
Coupling: Add the amine (1.0-1.2 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA or triethylamine) is required to liberate the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions may require longer times, from a few hours to overnight.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the HATU-mediated coupling. The water-soluble urea byproduct from EDC can often be removed during the aqueous work-up.[10]
| Reagent | Molar Equiv. | Purpose |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | 1.0 | Carboxylic acid substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC Hydrochloride | 1.1 - 1.5 | Carbodiimide coupling reagent |
| HOBt | 1.1 - 1.2 | Additive to enhance reactivity and suppress racemization |
| Anhydrous DMF or DCM | - | Reaction solvent |
| DIPEA or Triethylamine (optional) | 1.0 - 1.2 | Base to neutralize amine salts |
digraph "EDC_HOBt_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Carboxylic_Acid" [label="R-COOH"]; "EDC" [label="EDC"]; "O_acylisourea" [label="O-acylisourea\nintermediate"]; "HOBt" [label="HOBt"]; "HOBt_Ester" [label="Active HOBt Ester"]; "Amine" [label="R'-NH2"]; "Amide_Product" [label="R-CO-NHR'"]; "EDC_Urea" [label="EDC Urea\n(water-soluble)"]; "Carboxylic_Acid" -> "O_acylisourea" [label="+ EDC"]; "O_acylisourea" -> "HOBt_Ester" [label="+ HOBt"]; "HOBt_Ester" -> "Amide_Product" [label="+ Amine"]; "HOBt_Ester" -> "HOBt"; "O_acylisourea" -> "Amide_Product" [label="+ Amine (slower)"]; "Amide_Product" -> "EDC_Urea";
}
Caption: Mechanism of EDC/HOBt mediated amide coupling.
PART 2: Ester Bond Formation
Esterification is another crucial transformation for modifying carboxylic acids. The formation of esters from 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid can be important for prodrug strategies or for altering the physicochemical properties of a molecule.
Protocol 3: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters, particularly useful for acid-sensitive substrates.[11] It employs a carbodiimide, typically Dicyclohexylcarbodiimide (DCC) or EDC, and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Rationale for Reagent Selection:
-
DCC or EDC: Activates the carboxylic acid in the same manner as in amide coupling.[5]
-
DMAP: A highly effective acylation catalyst that reacts with the activated intermediate to form a more reactive N-acylpyridinium species.[8]
Detailed Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent such as DCM.
-
Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) or EDC hydrochloride (1.1 eq.) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution and can be removed by filtration.
-
If EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.
-
Dilute the filtrate with DCM and wash with a mild aqueous acid, a mild aqueous base, and brine.
-
Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
-
| Reagent | Molar Equiv. | Purpose |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | 1.0 | Carboxylic acid substrate |
| Alcohol | 1.0 - 1.5 | Nucleophile |
| DCC or EDC Hydrochloride | 1.1 | Carbodiimide coupling reagent |
| DMAP | 0.1 - 0.2 | Acylation catalyst |
| Anhydrous DCM | - | Reaction solvent |
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: With uronium-based reagents like HATU, a potential side reaction is the guanidinylation of the amine if the coupling reagent is used in large excess.[9] Pre-activation of the carboxylic acid can minimize this.[7]
-
Purification Challenges: The byproducts of coupling reactions can sometimes co-elute with the desired product. Careful selection of the coupling reagent (e.g., EDC for its water-soluble urea byproduct) and optimization of the chromatographic conditions are crucial.[9]
-
Racemization: For chiral carboxylic acids, the choice of coupling reagent and additives is critical to minimize racemization. Additives like HOBt and HOAt are known to suppress epimerization.[9]
Conclusion
The successful coupling of amines and alcohols with 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a pivotal step in the synthesis of novel indole-2-carboxamide and ester derivatives. The protocols detailed in this application note, utilizing HATU and EDC/HOBt for amidation and Steglich conditions for esterification, provide robust and reliable methods for researchers in drug discovery and development. A thorough understanding of the underlying mechanisms and careful attention to reaction conditions are paramount for achieving high yields and purity of the desired products.
References
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of ellipticine by reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Retrieved from [Link]
-
Reddit. (n.d.). HATU coupling - what's the best order?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
ACS Publications. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
-
National Institutes of Health. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Sources
- 1. One moment, please... [growingscience.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Study of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid as an HIV-1 Integrase Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in the study of HIV-1 integrase inhibition. This document outlines the scientific basis for its mechanism of action, detailed protocols for its synthesis, and methodologies for evaluating its efficacy in both biochemical and cellular assays.
Introduction: The Rationale for Targeting HIV-1 Integrase with Indole-2-Carboxylic Acid Derivatives
Human Immunodeficiency Virus type 1 (HIV-1) remains a significant global health challenge. The virus's ability to integrate its genetic material into the host cell's genome is a critical step for its replication and persistence, a process catalyzed by the viral enzyme, integrase (IN).[1] This makes HIV-1 integrase a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this integration step.[2] However, the emergence of drug-resistant strains necessitates the discovery of novel inhibitors with different scaffolds.[1]
The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of new HIV-1 integrase inhibitors.[3] The core structure, particularly the carboxyl group at the C2 position, has been shown to chelate the two essential Mg2+ ions within the active site of the integrase enzyme.[1][3] This chelation disrupts the enzyme's ability to catalyze the strand transfer reaction, thereby inhibiting viral replication. The 1-(4-Methoxybenzyl) substituent at the N1 position of the indole ring is a key modification designed to enhance binding affinity and antiviral activity.
Mechanism of Action: Chelating the Divalent Metal Ions in the Integrase Active Site
The catalytic activity of HIV-1 integrase is dependent on the coordination of two divalent magnesium ions (Mg2+) within its active site. These ions play a crucial role in the 3'-processing and strand transfer reactions, which are essential for the integration of the viral DNA into the host genome.
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid and its analogs are believed to exert their inhibitory effect through a mechanism involving the chelation of these essential Mg2+ ions. The carboxylic acid moiety of the inhibitor forms a stable complex with the two magnesium ions, effectively displacing them from their catalytic positions. This prevents the binding and proper orientation of the viral DNA substrate, thereby inhibiting the strand transfer step of the integration process.[4]
Caption: Mechanism of HIV-1 Integrase Inhibition.
Synthesis Protocol: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
This protocol describes a two-step synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, starting from commercially available ethyl indole-2-carboxylate.
Step 1: Synthesis of Ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate
This step involves the N-alkylation of ethyl indole-2-carboxylate with 4-methoxybenzyl bromide using potassium hydroxide as the base in acetone.[2][5]
Materials:
-
Ethyl indole-2-carboxylate
-
4-Methoxybenzyl bromide
-
Potassium hydroxide (KOH)
-
Acetone
-
Distilled water
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 eq) in acetone.
-
Add powdered potassium hydroxide (1.5 eq) to the solution and stir for 30 minutes at room temperature.
-
Add 4-methoxybenzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate.
Step 2: Hydrolysis to 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
This step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using potassium hydroxide in a mixture of ethanol and water.[6]
Materials:
-
Ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Hydrochloric acid (1N)
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolve ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add potassium hydroxide (3.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1N hydrochloric acid.
-
A precipitate of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum to obtain the final product.
Caption: Synthesis of the target compound.
Biochemical Assay: HIV-1 Integrase Strand Transfer Inhibition
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid against the strand transfer reaction catalyzed by recombinant HIV-1 integrase.[7][8]
Materials:
-
Recombinant HIV-1 Integrase
-
Fluorescently labeled donor DNA (e.g., 5'-labeled with a fluorophore)
-
Biotinylated target DNA
-
Streptavidin-coated microplates
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 5 mM DTT, 0.1 mg/mL BSA)
-
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (dissolved in DMSO)
-
Known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control
-
DMSO as a negative control
-
Plate reader capable of fluorescence detection
Procedure:
-
Plate Preparation: Wash the streptavidin-coated microplate wells with wash buffer. Add the biotinylated target DNA to each well and incubate to allow for binding. Wash away any unbound DNA.
-
Reaction Mixture: In a separate tube, prepare the reaction mixture containing assay buffer and the fluorescently labeled donor DNA.
-
Inhibitor Addition: Add serial dilutions of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (and controls) to the wells of the microplate.
-
Enzyme Addition: Add the recombinant HIV-1 integrase to the wells containing the inhibitor.
-
Initiate Reaction: Add the reaction mixture (from step 2) to the wells to start the strand transfer reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Detection: After incubation, wash the wells to remove any unintegrated donor DNA. Read the fluorescence intensity in each well using a plate reader.
-
Data Analysis: The fluorescence signal is proportional to the amount of strand transfer. Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: HIV-1 Replication Inhibition in MT-4 Cells
This protocol describes a cell-based assay to evaluate the antiviral activity of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid against HIV-1 replication in a human T-cell line (MT-4). The p24 antigen capture ELISA is used to quantify viral replication.[9][10][11]
Materials:
-
MT-4 cells
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)
-
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (dissolved in DMSO)
-
Known antiretroviral drug (e.g., Zidovudine or Raltegravir) as a positive control
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Add 50 µL of serial dilutions of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (and controls) to the wells.
-
Virus Infection: Add 50 µL of HIV-1 virus stock (at a pre-determined multiplicity of infection, MOI) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions to quantify the amount of viral replication.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of the test compound relative to the virus control (no compound). Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cytotoxicity Assay (Optional but Recommended): In a parallel experiment, assess the cytotoxicity of the compound on MT-4 cells using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Data Presentation
The inhibitory activities of indole-2-carboxylic acid derivatives against HIV-1 integrase are typically reported as IC50 values from biochemical assays and EC50 values from cellular assays. Below is a table summarizing representative data for related compounds from the literature.
| Compound | Target | Assay Type | IC50 (µM) | EC50 (µM) | Reference |
| Indole-2-carboxylic acid derivative 3 | HIV-1 Integrase | Strand Transfer | 12.41 | - | [3] |
| Indole-2-carboxylic acid derivative 4 | HIV-1 Integrase | Strand Transfer | 18.52 | - | [3] |
| Compound 17a | HIV-1 Integrase | Strand Transfer | 3.11 | - | [9][12] |
| Benzylindole derivative 8e | HIV-1 Integrase | Strand Transfer | 0.006-0.035 | - | [13] |
Note: The specific activity of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid should be determined experimentally using the protocols outlined above.
References
-
A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES Yasuoki Murakami*, Masanobu Tani, Kenjiro Tanaka, and Y. Available at: [Link].
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. Available at: [Link].
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. Available at: [Link].
-
HIV-1 integrase strand-transfer inhibitors: design, synthesis and molecular modeling investigation - PubMed. Available at: [Link].
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - MDPI. Available at: [Link].
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. Available at: [Link].
-
Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors - PubMed. Available at: [Link].
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. Available at: [Link].
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal. Available at: [Link].
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link].
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. Available at: [Link].
-
In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC - NIH. Available at: [Link].
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - ResearchGate. Available at: [Link].
- US7067676B2 - N-alkylation of indole derivatives - Google Patents.
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi. Available at: [Link].
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. Available at: [Link].
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link].
-
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Available at: [Link].
-
HIV-1 p24 Elisa Assay - AMSBIO. Available at: [Link].
-
Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - NIH. Available at: [Link].
-
QuickTiter™ HIV Lentivirus Quantitation Kit (HIV p24 ELISA) - Cell Biolabs, Inc. Available at: [Link].
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link].
-
A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence - PubMed. Available at: [Link].
-
Strand transfer reaction and proposed mechanism of IN inhibition by... - ResearchGate. Available at: [Link].
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a fluorescence-based HIV-1 integrase DNA binding assay for identification of novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A high-throughput assay for HIV-1 integrase 3'-processing activity using time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental decisions.
General Synthetic Strategy Overview
The synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is typically achieved via a two-step sequence starting from an indole-2-carboxylate ester. The core strategy involves:
-
N-Alkylation: Deprotonation of the indole nitrogen followed by a nucleophilic substitution reaction (SN2) with 4-methoxybenzyl halide.
-
Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.
An alternative, though often more challenging, route involves the direct alkylation of indole-2-carboxylic acid. This guide will address the nuances of both pathways.
Caption: Primary synthetic routes to the target compound.
Frequently Asked Questions (FAQs)
Q1: Which starting material is superior: ethyl indole-2-carboxylate or indole-2-carboxylic acid?
Answer: For achieving higher yields and purity, starting with ethyl indole-2-carboxylate (Route A) is strongly recommended.
-
Expertise & Experience: The carboxylic acid proton of indole-2-carboxylic acid is significantly more acidic than the indole N-H proton. In the presence of a base, the carboxylate anion forms preferentially. This anion is a competing nucleophile, which can lead to O-alkylation of the benzyl halide, and the dianion required for N-alkylation is often difficult to form cleanly. Starting with the ester protects the carboxylic acid functionality, ensuring that the base exclusively deprotonates the indole nitrogen, leading to a much cleaner N-alkylation reaction. The subsequent hydrolysis step is typically high-yielding and straightforward.[1]
Troubleshooting Guide: N-Alkylation Stage
Q2: My N-alkylation reaction yield is low. What are the most common causes?
Answer: Low yields in this step almost always trace back to one of four issues: incomplete deprotonation, poor solvent choice, suboptimal temperature, or moisture contamination.
-
Incomplete Deprotonation: The indole N-H proton must be fully removed to generate the nucleophilic indole anion. While the C-2 ester group increases the acidity of the N-H, a sufficiently strong base is still required.[2] Sodium hydride (NaH) is the classic choice for this transformation as it provides irreversible deprotonation.[3][4] Ensure you are using at least 1.1 equivalents of a high-quality, fresh batch of NaH.
-
Moisture: Sodium hydride reacts violently with water. Any moisture in the solvent or glassware will consume the base and reduce the extent of deprotonation. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solvent Choice: The solvent must fully dissolve the intermediate indole anion to facilitate its reaction with the alkyl halide. Ethereal solvents like THF can sometimes lead to the precipitation of the sodium salt, reducing reactivity.[3] Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that effectively solvates the anion.[3][5]
-
Reaction Temperature: While many alkylations are run at room temperature, gently heating the reaction mixture (e.g., to 80 °C) can significantly increase the rate of the desired N-alkylation and improve yields, especially if weaker bases are used.[3]
Q3: I am observing a significant amount of C-3 alkylation byproduct. How can I improve N-selectivity?
Answer: While the C-3 position is often the most nucleophilic site on an unsubstituted indole ring, the presence of the C-2 carboxylate group sterically hinders C-3 and electronically favors N-alkylation.[6] If you are still observing C-3 alkylation, it suggests a problem with the deprotonation equilibrium.
-
Causality: C-3 alkylation can occur when the neutral indole reacts directly with the alkyl halide. This is more likely if deprotonation is incomplete or reversible. The indole anion itself can also react at C-3, but N-alkylation is generally kinetically and thermodynamically favored.[3]
-
Solution:
-
Use a Strong, Irreversible Base: Switch to sodium hydride (NaH) to ensure complete and irreversible formation of the N-anion.[4]
-
Optimize Solvent: Use a highly polar aprotic solvent like DMF. This helps to better solvate the N-anion and separate it from the counter-ion, increasing its nucleophilicity at the nitrogen.[3]
-
Increase Temperature: Higher reaction temperatures have been shown to favor N-alkylation over C-3 alkylation.[3] After adding the alkyl halide, consider heating the reaction to 60-80 °C.
-
Caption: Factors influencing N- vs C-3 alkylation selectivity.
Q4: What is the optimal base and solvent system for this reaction?
Answer: The ideal system provides complete, irreversible deprotonation while ensuring all species remain in solution. Based on extensive literature precedent, Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) is the gold standard.[3][5]
| Base / Solvent System | Pros | Cons | Recommendation |
| NaH / DMF | Irreversible deprotonation, excellent solvation of anion, high yields.[3][5] | NaH is pyrophoric; DMF has a high boiling point. | Highly Recommended. The industry standard for reliability. |
| NaH / THF | Irreversible deprotonation, easier to remove solvent. | Indole anion may have limited solubility, potentially lowering yield.[3] | Good alternative, but may require longer reaction times or heating. |
| K₂CO₃ / Acetone | Milder, easier to handle base. | Weaker base, requires heating (reflux), may not go to completion. | Suitable for scale-up if NaH is not viable, but expect lower efficiency. |
| DABCO / DMC | Catalytic base system, uses non-toxic dimethyl carbonate (DMC).[5] | May require higher temperatures and longer reaction times.[5] | An interesting "green" alternative but less established for this specific substrate. |
Troubleshooting Guide: Saponification Stage
Q5: My ester hydrolysis is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is usually a matter of insufficient base, time, or temperature. Alkaline hydrolysis is an irreversible process, which is a major advantage over acid-catalyzed hydrolysis.[7]
-
Stoichiometry: Use a sufficient excess of the base. A common protocol uses 2 to 4 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Solvent System: A co-solvent system is essential because the ester is organic-soluble while the hydroxide base is water-soluble. A mixture of THF and water (e.g., 2:1 or 3:1) is highly effective at creating a homogeneous reaction environment.
-
Temperature and Time: While some esters hydrolyze at room temperature, sterically hindered esters or less reactive ones may require gentle heating (e.g., 40-60 °C) for several hours to overnight to ensure complete conversion. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
Q6: I suspect my product is degrading during hydrolysis. Are there milder conditions I can use?
Answer: Yes. While indoles are generally stable, harsh basic conditions (e.g., high concentrations of NaOH at reflux) can potentially lead to side reactions. For a clean and high-yielding hydrolysis, lithium hydroxide (LiOH) in a THF/water mixture at room temperature or with gentle warming is the preferred method.[8]
-
Why LiOH? LiOH is a strong base but is less harsh than NaOH or KOH, and it often provides superior results in delicate saponification reactions.
-
Non-Aqueous Alternative: For extremely sensitive substrates, a non-aqueous saponification using NaOH in a methanol/dichloromethane mixture can be effective, proceeding rapidly at room temperature.[9]
Detailed Experimental Protocols
Protocol 1: N-Alkylation of Ethyl Indole-2-carboxylate
-
Safety: Perform this reaction under an inert atmosphere (Nitrogen or Argon). NaH is a flammable solid that reacts violently with water. Wear appropriate PPE.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.
-
Add anhydrous DMF to the flask via syringe to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Dissolve ethyl indole-2-carboxylate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Dissolve 4-methoxybenzyl chloride (1.1 eq.) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight or heat to 60 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water.
-
Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. This product is often pure enough for the next step or can be purified by flash chromatography.
Protocol 2: Saponification to Yield the Final Product
-
Dissolve the crude ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution.
-
Stir the mixture vigorously at room temperature overnight or heat to 50 °C for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.[10]
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. Retrieved January 23, 2026, from [Link]
- N-alkylation of indole derivatives. (2005). Google Patents.
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2019). PMC - NIH. Retrieved January 23, 2026, from [Link]
-
N-alkylation of an indole. (2019). YouTube. Retrieved January 23, 2026, from [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis of ellipticine by reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium. (1998). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 23, 2026, from [Link]
-
The Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones. (2020). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Regiospecific Functionalization of Indole-2-carboxylates. (1999). HETEROCYCLES, Vol. 51, No. 12. Retrieved January 23, 2026, from [Link]
- Synthetic method of indole-2-carboxylic acid. (2012). Google Patents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. CN102020600B - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The guidance is grounded in established chemical principles and practical laboratory experience to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific problems researchers may face during the purification process. Each answer explains the underlying reasons for the issue and provides a logical, step-by-step solution.
Q: My product crashed out of solution during recrystallization, resulting in low purity and fine powder. What went wrong?
A: This is a classic sign of uncontrolled precipitation rather than crystallization. Rapidly cooling a supersaturated solution or using an antisolvent too quickly doesn't allow for the orderly arrangement of molecules into a crystal lattice, trapping impurities. The cooling rate is a critical parameter in obtaining pure crystals.[1]
Causality & Solution:
-
Heat and Dissolve: Gently heat your solvent and add it portion-wise to your crude product until it fully dissolves. Using the minimum amount of hot solvent is key to ensuring the solution is saturated.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask (e.g., with glass wool) can promote the formation of larger, purer crystals. A slower cooling rate consistently yields better results for metastable forms.[1]
-
Induce Crystallization (If Necessary): If no crystals form upon cooling, you can introduce a seed crystal of pure product or gently scratch the inside of the flask with a glass rod at the solvent line.
-
Ice Bath: Once the solution has reached room temperature and crystals have formed, place it in an ice bath to maximize the yield by further decreasing the product's solubility.
-
Filtration and Washing: Collect the crystals by filtration and wash them with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.
Q: After purification, my NMR spectrum still shows peaks corresponding to my starting materials. How can I remove them?
A: The persistence of starting materials, such as 4-methoxybenzylhydrazine and a pyruvate derivative (from a Fischer indole synthesis), indicates that your chosen purification method has failed to separate compounds with different physicochemical properties.[2][3] Since your target compound is a carboxylic acid, its acidic nature can be exploited for a highly effective separation.
Causality & Solution: Acid-Base Extraction
This technique separates acidic, basic, and neutral compounds based on their solubility changes in aqueous and organic phases at different pH levels.
-
Step 1: Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Step 2: Basic Extraction: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate your acidic product, forming a water-soluble carboxylate salt.
-
Expert Insight: Sodium bicarbonate is preferred over stronger bases like sodium hydroxide (NaOH) to avoid potential hydrolysis of other functional groups or reaction with any ester impurities.
-
-
Step 3: Separation: The sodium salt of your product will move into the aqueous layer, while neutral or basic starting materials will remain in the organic layer. Separate the two layers. You can wash the aqueous layer again with a fresh portion of the organic solvent to remove any lingering impurities.[4]
-
Step 4: Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a 1M HCl solution until the pH is around 1-2.[5] Your purified carboxylic acid will precipitate out as a solid.
-
Step 5: Isolation: Collect the pure product by filtration, wash with cold deionized water to remove salts, and dry thoroughly.[5]
Q: My final product is a sticky, oily residue that won't crystallize. What should I do?
A: An oily product, often called an "intractable oil," typically signifies the presence of significant impurities that inhibit the formation of a stable crystal lattice. This can also occur if the product has a low melting point or if residual solvent is plasticizing the solid.
Causality & Solution:
-
Trituration: This is the first method to attempt. Add a poor solvent in which your product is insoluble but the oily impurities are soluble (e.g., hexanes, diethyl ether).[6] Stir or sonicate the mixture. This can wash away the impurities and often induces the product to solidify.
-
Solvent Removal: Ensure all solvents from the reaction and workup are completely removed under high vacuum, sometimes with gentle heating. Residual solvent can prevent solidification.
-
Column Chromatography: If trituration fails, the impurities are likely too similar in nature to the product. Flash column chromatography is the most effective method for separating complex mixtures.[7][8] A typical eluent system would be a gradient of ethyl acetate in hexanes, often with 1% acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica gel.
Q: Why is my product colored (yellow to brown), and how can I decolorize it?
A: Indole derivatives are often susceptible to oxidation, which can lead to colored impurities. The acidic conditions and elevated temperatures of a Fischer indole synthesis can also promote the formation of colored by-products.[9]
Causality & Solution:
-
Activated Charcoal Treatment: During recrystallization, after your product has completely dissolved in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight).
-
Mechanism: The highly porous surface of activated charcoal adsorbs large, flat, conjugated molecules, which are often the source of the color.
-
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly as you would for a standard recrystallization.
-
Caution: Using too much charcoal can lead to significant product loss due to adsorption of the desired compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Fischer indole synthesis of this compound?
A: Besides unreacted starting materials, the Fischer indole synthesis is known to produce several types of by-products.[10] Depending on the specific acid catalyst and conditions, you might encounter:
-
Unreacted Phenylhydrazone: The intermediate formed from the condensation of the hydrazine and the keto-acid.
-
Cleavage Products: Under harsh acidic conditions, the N-N bond of the hydrazone can cleave, leading to by-products like aniline derivatives.[11]
-
Positional Isomers: If the arylhydrazine is asymmetrically substituted, isomeric indole products can sometimes form.
-
Oxidation Products: Indoles can be sensitive to air oxidation, leading to colored impurities.
Q2: Which is a better primary purification method: recrystallization or flash column chromatography?
A: The choice depends on the scale of your reaction and the nature of the impurities.
| Feature | Recrystallization | Flash Column Chromatography |
| Scalability | Excellent for large quantities (grams to kilograms). | Best for small to medium quantities (milligrams to a few grams). |
| Resolution | Good for removing impurities with significantly different solubility. | Excellent for separating compounds with very similar polarity.[7] |
| Speed | Can be time-consuming due to slow cooling requirements. | Generally faster for small scales. |
| Solvent Usage | Can use large volumes of a single solvent. | Uses a mixture of solvents, often requiring more total volume for elution. |
| Ideal Use Case | Final purification step when the crude product is >85-90% pure. | Purification of complex reaction mixtures or when recrystallization fails. |
Recommendation: For initial purification of a crude reaction mixture, column chromatography is often more reliable. Recrystallization is an excellent final polishing step to achieve high analytical purity.
Q3: How can I effectively monitor the purification process?
A: Thin-Layer Chromatography (TLC) is an indispensable tool.
-
Mobile Phase Selection: Use a solvent system similar to what you would use for column chromatography (e.g., 30-50% ethyl acetate in hexanes). Adding a drop of acetic acid can improve the spot shape for your carboxylic acid.
-
Visualization: Visualize the spots under a UV lamp (254 nm). You can also use staining agents like potassium permanganate, which reacts with the electron-rich indole ring.
-
Application: Spot the crude material, the purified fractions, and the starting materials on the same plate to track the separation and identify which fractions contain your pure product.
Q4: Can polymorphism affect the purification and characterization of my product?
A: Yes. Polymorphism is the ability of a compound to exist in multiple crystal forms.[12] Different polymorphs can have different solubilities, melting points, and spectroscopic signatures.[13][14] During purification, this can be challenging because:
-
Inconsistent Crystallization: Different batches may crystallize in different forms, leading to variability in yield and appearance.
-
Solubility Issues: The solubility of one polymorph might be different from another, affecting the efficiency of recrystallization.
-
Characterization: You might observe different melting points or slight variations in solid-state IR spectra between batches. It's important to use a consistent crystallization procedure to obtain a single, stable polymorph.[1]
Visualization of Purification Workflows
Purification Decision Workflow
This diagram illustrates the general decision-making process for purifying the crude product.
Caption: General purification strategy for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
Acid-Base Extraction Workflow
This diagram details the specific steps involved in purification by acid-base extraction.
Caption: Step-by-step workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find one where it is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it. Preheat your filter funnel and receiving flask to prevent premature crystallization.
-
Crystal Formation: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, allow the process to continue undisturbed.
-
Maximizing Yield: Cool the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).
-
Washing: Wash the collected crystals with a small volume of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Dry the crystals under high vacuum until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.25-0.35. A common starting point is ethyl acetate/hexanes. Add 1% acetic acid to the eluent to improve peak shape.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent system. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your product using TLC.
-
Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.
References
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of ellipticine by reaction of 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride with (3-bromo-4-pyridyl)triisopropoxytitanium. Available from: [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
PubChem. 4-Methoxy-1H-indole-2-carboxylic acid. Available from: [Link]
-
ResearchGate. Crystal structure of 1H-indole-5-carboxylic acid – 4,4′-bipyridine (2/1), C14H11N2O2. Available from: [Link]
-
MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
-
PubMed. Organic crystal engineering with 1,4-piperazine-2,5-diones. 6. Studies of the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)]. Available from: [Link]
- Google Patents. A process for preparation of alkynyl carboxylic acids.
-
ResearchGate. Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
Semantic Scholar. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. Available from: [Link]
-
Sciforum. Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. Available from: [Link]
-
NIH National Library of Medicine. Why Do Some Fischer Indolizations Fail?. Available from: [Link]
-
ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available from: [Link]
-
PubMed. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Available from: [Link]
-
NIH National Library of Medicine. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available from: [Link]
- Google Patents. Synthetic method of indole-2-carboxylic acid.
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available from: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4'-METHOXY-BIPHENYL-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 14. Organic crystal engineering with 1,4-piperazine-2,5-diones. 6. Studies of the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Welcome to the dedicated technical support guide for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for overcoming the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and field-tested protocols to ensure the successful integration of this molecule into your experimental workflows.
Understanding the Molecule: Why Solubility Can Be a Hurdle
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid possesses a chemical structure that presents inherent solubility challenges. The molecule combines a large, hydrophobic core, comprising the indole ring and the methoxybenzyl group, with a single ionizable group, the carboxylic acid. This duality in its nature governs its solubility behavior. The substantial non-polar surface area limits its ability to form favorable interactions with water molecules, leading to poor aqueous solubility at neutral and acidic pH. However, the presence of the carboxylic acid provides a crucial handle for manipulating its solubility through pH modification.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns regarding the handling and dissolution of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
Q1: Why is my compound not dissolving in water or common buffers like PBS?
A1: At neutral or acidic pH, the carboxylic acid group of the molecule is protonated (-COOH), rendering the entire molecule uncharged. In this state, the large, hydrophobic indole and methoxybenzyl moieties dominate, leading to very low aqueous solubility. To achieve dissolution in aqueous media, the carboxylic acid must be deprotonated to its carboxylate form (-COO⁻), which is significantly more polar and capable of forming favorable ionic interactions with water.
Q2: I need to prepare a stock solution for my in vitro assays. Which solvent should I use?
A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent. Several studies involving indole-based inhibitors have successfully utilized DMSO for this purpose[1]. It is a powerful aprotic solvent that can effectively solvate the large hydrophobic structure of the molecule. A typical starting concentration for a stock solution in DMSO would be in the range of 10-50 mM, which can then be serially diluted for your experiments.
Q3: How can I dissolve the compound directly in an aqueous buffer for my experiment?
Q4: I dissolved my compound in a basic solution, but it precipitated when I added it to my cell culture medium. What happened?
A4: This is a common issue known as "salting out" or pH-shift precipitation. Cell culture media are typically buffered around a physiological pH of 7.2-7.4. When you add a small volume of your highly alkaline stock solution to the much larger volume of the buffered medium, the pH of the immediate microenvironment around the compound droplets will rapidly decrease. This can cause the carboxylate group to become protonated again, leading to a rapid decrease in solubility and subsequent precipitation. To avoid this, it is crucial to make serial dilutions and ensure the final concentration of the compound in the medium is below its solubility limit at that pH.
Troubleshooting Guide
This section provides solutions to common problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates immediately upon addition to aqueous buffer. | The pH of the buffer is too low to maintain the deprotonated, soluble form of the compound. | 1. Check the pH of your final solution. 2. Prepare the aqueous solution by first adding a base (e.g., 0.1 M NaOH) to water or a low-buffering-capacity solution to raise the pH before adding the compound. 3. Consider using a buffer with a higher pH, such as Tris-HCl at pH 8.0-8.5, for initial dissolution before diluting into your final experimental medium. |
| A thin film or oily residue is observed after attempting to dissolve the compound. | The compound may not be fully solvated, or you may be observing an insoluble impurity. | 1. Ensure you are using a high-purity solvent (e.g., anhydrous DMSO). 2. Try gentle warming (to 37°C) and vortexing or sonication to aid dissolution in organic solvents. 3. For aqueous solutions, ensure the pH is sufficiently high and that the mixture is stirred adequately. |
| The compound dissolves in DMSO but precipitates upon dilution into the final aqueous medium. | The final concentration of the compound in the aqueous medium exceeds its solubility limit at that pH and solvent composition. | 1. Decrease the final concentration of the compound in your experiment. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but be mindful of its potential effects on your biological system (typically <0.5% v/v). 3. Perform serial dilutions of your DMSO stock in DMSO first, before adding the final, most dilute sample to the aqueous medium. This minimizes the concentration shock. |
| Cloudiness or precipitate forms in the cell culture plate over time. | This could be due to slow precipitation of the compound, interaction with media components (e.g., proteins, salts), or temperature effects. | 1. Reduce the final concentration of the compound. 2. Ensure your DMSO stock is fully dissolved before dilution. 3. Minimize freeze-thaw cycles of your stock solution.[3] 4. Visually inspect your plates under a microscope to distinguish between compound precipitate and other artifacts.[3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a stock solution for use in most in vitro biological assays.
Materials:
-
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in a suitable vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 281.3 g/mol , add 1 mL of DMSO for every 2.813 mg of compound).
-
Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, you can sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
This protocol is for preparing a working solution directly in an aqueous buffer.
Materials:
-
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid (solid)
-
Deionized water or a low-molarity buffer (e.g., 10 mM HEPES)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Initial Suspension: Add the desired amount of the compound to the deionized water or buffer. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution. As the pH increases, the compound will begin to dissolve. Continue adding NaOH until the compound is fully dissolved and the pH is stable at the desired level (e.g., pH 8.0).
-
Final Volume Adjustment: Once the compound is completely dissolved, you can adjust the final volume with additional buffer if necessary.
-
Sterilization (if required): If the solution needs to be sterile for cell culture experiments, filter it through a 0.22 µm syringe filter. Note that some loss of compound due to adsorption to the filter membrane may occur.
Visualizing the Workflow
Decision Tree for Dissolving 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Caption: A decision-making workflow for selecting the appropriate dissolution protocol.
The Role of pH in Solubility
Caption: The relationship between pH and the ionization state and solubility of the compound.
References
- CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents.
-
Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation. National Institutes of Health. Available at: [Link]
Sources
- 1. Developing C2-Aroyl Indoles as Novel Inhibitors of IDO1 and Understanding Their Mechanism of Inhibition via Mass Spectroscopy, QM/MM Calculations and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and validated protocols to ensure the integrity and success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a multi-step process that, while conceptually straightforward, is prone to several side reactions that can significantly impact yield and purity. The core of the synthesis typically involves two key transformations: the N-alkylation of an indole-2-carboxylate precursor and the subsequent hydrolysis of the ester to the desired carboxylic acid. Understanding the mechanistic nuances of each step is critical to troubleshooting and optimizing the reaction.
This guide provides a structured, question-and-answer-based approach to navigate the potential pitfalls of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: N-Alkylation of the Indole Precursor
The first critical step is the selective N-alkylation of an indole-2-carboxylate, typically the ethyl or methyl ester, with 4-methoxybenzyl chloride.
Question 1: My N-alkylation reaction is sluggish, and I'm recovering a significant amount of starting material. What's causing this?
Answer: Low conversion is often due to the reduced nucleophilicity of the indole nitrogen. The electron-withdrawing effect of the C2-carboxylate group decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[1] Several factors can be adjusted to overcome this:
-
Choice of Base: A sufficiently strong base is required to deprotonate the indole N-H. While weaker bases like potassium carbonate (K₂CO₃) can work, stronger bases such as sodium hydride (NaH) are often more effective.[2] NaH irreversibly deprotonates the indole, generating the more nucleophilic indolate anion.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophile.
-
Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, be cautious, as higher temperatures can also promote side reactions.
Question 2: I'm observing a significant amount of a byproduct that appears to be C3-alkylated. How can I prevent this?
Answer: While N-alkylation is generally favored for indoles with an electron-withdrawing group at the C2 position, C3-alkylation can still occur, particularly under certain conditions.[1] The indole C3 position is inherently nucleophilic.
-
Controlling Deprotonation: The key is to favor the formation of the N-anion over conditions that might promote reaction at C3. Using a strong, non-nucleophilic base like NaH in an aprotic solvent ensures that the N-H is fully deprotonated before the alkylating agent is added. This discrete formation of the indolate anion promotes N-alkylation.
-
Reaction Conditions: Running the reaction at lower temperatures after the initial deprotonation can help improve selectivity for N-alkylation.
Question 3: My reaction mixture turns dark, and I'm getting a complex mixture of products. What is happening?
Answer: Indoles can be sensitive to strongly acidic or oxidizing conditions.[3] The formation of highly colored byproducts often indicates decomposition or polymerization of the indole ring.
-
Purity of Reagents: Ensure your starting indole-2-carboxylate and 4-methoxybenzyl chloride are pure. Impurities can initiate side reactions.
-
Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the reaction is heated for an extended period.
-
Base Quality: Ensure your base is not contaminated. For example, old NaH may have a coating of sodium hydroxide, which can introduce water and lead to other side reactions.
Part 2: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the ester to the carboxylic acid.
Question 4: The hydrolysis of my ester is incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue. The following factors should be considered:
-
Reaction Time and Temperature: Saponification can be slow at room temperature. Heating the reaction mixture (e.g., refluxing) is often necessary to achieve a reasonable reaction rate.
-
Stoichiometry of Base: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) to not only catalyze the hydrolysis but also to neutralize the resulting carboxylic acid and drive the equilibrium towards the products.
-
Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is typically used. The alcohol helps to solubilize the ester, while water is necessary for the hydrolysis. If your ester is particularly nonpolar, a co-solvent like tetrahydrofuran (THF) can be beneficial.
Question 5: I am losing my desired product during workup, and I suspect decarboxylation. Is this possible and how can I avoid it?
Answer: Yes, indole-2-carboxylic acids are susceptible to decarboxylation, especially when heated under acidic conditions.[4][5] The workup procedure is critical to prevent this side reaction.
-
Acidification Conditions: During the acidic workup to protonate the carboxylate and precipitate the product, it is crucial to avoid strong acids and high temperatures. Perform the acidification at a low temperature (e.g., in an ice bath) and use a milder acid if possible. Do not let the acidified mixture stand for extended periods.
-
Decarboxylation as a Side Reaction: If the hydrolysis step is performed at very high temperatures for a prolonged time, some decarboxylation might occur even under basic conditions, although it is less favorable. The resulting side product would be 1-(4-methoxybenzyl)-1H-indole.
Question 6: My final product is difficult to purify and appears to contain the starting ester. What are the best purification strategies?
Answer: If your product is contaminated with the starting ester, it indicates incomplete hydrolysis.
-
Extraction: A carefully controlled basic extraction can separate the acidic product from the neutral starting ester. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its sodium salt. The organic layer will retain the unreacted ester. The aqueous layer can then be acidified to precipitate the pure product.
-
Recrystallization: If the amount of starting ester is small, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective.
Experimental Protocols
Protocol 1: N-Alkylation of Ethyl Indole-2-carboxylate
This protocol is a robust starting point for the N-alkylation step.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyl indole-2-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (sufficient to make a 0.1-0.2 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C. Stir at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Add a solution of 4-methoxybenzyl chloride (1.1 eq) in a small amount of anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: Saponification of Ethyl 1-(4-Methoxybenzyl)-1H-indole-2-carboxylate
-
Setup: In a round-bottom flask, dissolve the crude or purified ester from the previous step (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add sodium hydroxide (3-5 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Purification: Wash the aqueous solution with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of cold 1 M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Summary
| Side Reaction | Causal Factors | Preventative Measures |
| C3-Alkylation | Incomplete deprotonation of N-H; high reaction temperature. | Use a strong, non-nucleophilic base (e.g., NaH); add alkylating agent at low temperature. |
| Decarboxylation | High temperature and acidic conditions during workup. | Perform acidic workup at 0 °C; avoid prolonged exposure to acid. |
| Oxidation/Decomposition | Presence of oxygen; impurities in reagents. | Run the reaction under an inert atmosphere; use pure reagents. |
Reaction Pathway and Side Reactions
Below is a diagram illustrating the main synthetic pathway and the key side reactions discussed.
Caption: Main synthetic route and potential side reactions.
References
-
Cee, V. J., & Erlanson, D. A. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302–1308. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-106). John Wiley & Sons, Ltd. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]
-
Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. Organic Chemistry Frontiers, 1(1), 28-31. [Link]
Sources
Technical Support Center: Scaling Up the Production of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into common challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles that govern success at scale.
Introduction
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. While its synthesis may appear straightforward on paper, scaling up production from the bench to pilot or manufacturing scale introduces significant challenges. Issues such as regioselectivity, impurity profiles, reaction kinetics, and product isolation can become critical hurdles. This guide provides a structured, question-and-answer-based approach to navigate these complexities, ensuring a robust, scalable, and reproducible process.
Core Synthetic Strategies: An Overview
Two primary synthetic routes are generally considered for the synthesis of the target molecule. The choice between them is a critical decision driven by factors like raw material cost, process control, and desired purity.
-
Route A: Direct N-Alkylation. This involves the direct alkylation of indole-2-carboxylic acid with 4-methoxybenzyl halide. While seemingly direct, this route is often problematic due to the low nucleophilicity of the indole nitrogen in the presence of the acidic carboxylic proton and potential side reactions.
-
Route B: Ester Protection Strategy. This is the industrially preferred and more robust method. It involves a three-step sequence:
-
Step 1: Esterification of indole-2-carboxylic acid.
-
Step 2: N-alkylation of the resulting indole-2-carboxylate ester.
-
Step 3: Hydrolysis of the ester to yield the final product.
-
This guide will focus primarily on Route B , as it offers superior control over the critical N-alkylation step and consistently delivers higher purity material at scale.
Frequently Asked Questions (FAQs)
Q1: Why is the ester protection strategy (Route B) recommended over direct alkylation (Route A)?
A: The ester protection strategy is fundamentally more controllable for three key reasons:
-
Enhanced Nucleophilicity: The carboxylic acid proton is highly acidic and will be deprotonated by the base intended for the indole N-H. This complicates the reaction, consumes base, and can lead to salt formation issues. By converting the acid to an ester, the only readily abstractable proton is on the indole nitrogen, making the subsequent alkylation cleaner and more efficient.
-
Improved Solubility: The intermediate ethyl or methyl indole-2-carboxylate generally has much better solubility in common aprotic polar solvents (like DMF, THF, or ACN) used for alkylation compared to the carboxylic acid salt. This ensures a homogeneous reaction, which is critical for reproducibility and scalability.
-
Prevention of Decarboxylation: Indole-2-carboxylic acids can be susceptible to decarboxylation under the basic and sometimes heated conditions required for N-alkylation.[1] The ester is significantly more stable under these conditions, preventing this major side reaction.
Q2: What are the critical process parameters for the N-alkylation of ethyl indole-2-carboxylate?
A: The N-alkylation step is the heart of the synthesis. Success hinges on the careful control of four parameters: the base, the solvent, the temperature, and the stoichiometry.
| Parameter | Recommendation | Rationale & Expert Insight |
| Base | Sodium Hydride (NaH, 60% in mineral oil) or Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the indole N-H, driving the reaction to completion. It is ideal for achieving high yields quickly.[1] CAUTION: NaH is pyrophoric and reacts violently with water; it requires strict control of moisture and an inert atmosphere (N₂ or Ar), especially at scale. K₂CO₃ is a milder, safer, and less expensive base, making it attractive for large-scale production. However, reactions are typically slower and may require higher temperatures or longer reaction times to achieve full conversion. |
| Solvent | N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | DMF is an excellent choice due to its high polarity, which helps to dissolve the intermediate indole anion (indolide) and stabilize the transition state of the Sₙ2 reaction.[1] CAUTION: On a large scale, the combination of NaH and DMF can be hazardous and lead to runaway reactions if not properly controlled.[1] THF is a safer alternative, though the lower polarity may result in slower reaction rates. It is often the preferred choice in pilot and manufacturing settings where safety is paramount. |
| Temperature | 0 °C to Room Temperature (for NaH); 60-80 °C (for K₂CO₃) | With NaH , the deprotonation is often performed at 0 °C to control the initial exotherm from hydrogen gas evolution. The subsequent addition of the alkylating agent can then be done at room temperature. For the weaker K₂CO₃ , heating is necessary to achieve a reasonable reaction rate. The optimal temperature must be determined experimentally to balance reaction time with impurity formation.[2] |
| Stoichiometry | Base: ~1.1 eq.; Alkylating Agent: ~1.05 eq. | A slight excess of the base ensures complete deprotonation of the indole. A slight excess of the 4-methoxybenzyl chloride ensures that the valuable deprotonated indole intermediate is fully consumed. A large excess of the alkylating agent should be avoided as it complicates purification and can lead to side reactions. |
Troubleshooting Guide
Problem 1: Low Yield or Stalled N-Alkylation Reaction
You've set up your N-alkylation of ethyl indole-2-carboxylate, but TLC or HPLC analysis shows a large amount of unreacted starting material even after several hours.
Detailed Analysis & Solutions:
-
Cause A: Incomplete Deprotonation. The indole N-H proton has a pKa of ~17 in DMSO. If the chosen base is not strong enough or if it has degraded due to improper storage (e.g., old NaH that is mostly NaOH/Na₂CO₃), deprotonation will be incomplete.
-
Solution: Verify the quality of your base. For NaH, ensure it is a free-flowing grey powder, not a white crust. When scaling up, a titration of the base can be a valuable quality control step. If using K₂CO₃, ensure it is finely powdered and has been dried in an oven to maximize its surface area and activity.
-
-
Cause B: Presence of Moisture. Water will rapidly quench strong bases like NaH and protonate the reactive indole anion, halting the reaction.
-
Solution: At scale, ensuring anhydrous conditions is paramount. Solvents should have a measured low water content (e.g., <50 ppm). Glassware or reactors should be dried and purged with an inert gas like nitrogen or argon before adding reagents.[3]
-
-
Cause C: Poor Reagent Quality. The 4-methoxybenzyl chloride can degrade over time, especially if exposed to moisture, to form the corresponding alcohol.
-
Solution: Use freshly purchased or purified 4-methoxybenzyl chloride. Its purity can be checked by ¹H NMR before use.
-
Problem 2: Formation of C3-Alkylated Isomer
Your reaction works, but you isolate a significant amount of an isomeric byproduct, identified as ethyl 3-(4-methoxybenzyl)-1H-indole-2-carboxylate.
Mechanistic Insight:
The indole anion is an ambident nucleophile, meaning it can react at two different sites: the N1 nitrogen and the C3 carbon. While the negative charge is formally on the nitrogen, there is significant electron density at the C3 position. The regioselectivity of the alkylation is a delicate balance influenced by the counter-ion, solvent, and temperature.
Solutions to Maximize N-Alkylation:
-
Solvent Choice: The use of highly polar aprotic solvents like DMF or DMSO strongly favors N-alkylation. These solvents effectively solvate the cation (e.g., Na⁺), creating a "freer" indole anion. This allows the reaction to proceed to the more thermodynamically stable N-alkylated product.[1]
-
Counter-ion Effect: The nature of the cation associated with the indole anion plays a role. Sodium (from NaH) and potassium (from KH or K₂CO₃) are generally effective at promoting N-alkylation.
-
Protecting Group Strategy: The presence of the electron-withdrawing ethyl carboxylate group at the C2 position already strongly disfavors C3 alkylation by reducing the electron density at that position. This is a primary reason why the ester protection strategy is superior. If C3 alkylation is still a major issue, it points to a significant deviation from optimal conditions.
Problem 3: Incomplete or Messy Ester Hydrolysis
You've successfully made the N-alkylated ester, but the final hydrolysis step to get the carboxylic acid is either incomplete or produces significant byproducts.
Detailed Analysis & Solutions:
-
Cause A: Steric Hindrance. The N-benzyl group and the C2-ester group can create steric hindrance, making the ester resistant to hydrolysis under mild conditions.
-
Solution: Use a sufficient excess of base (e.g., 3-5 equivalents of NaOH or KOH) and ensure adequate temperature and time. Heating the reaction at reflux in a mixture of ethanol and water is a common and effective method.[4] Monitor the reaction by HPLC to ensure the disappearance of the starting ester.
-
-
Cause B: Product Precipitation. As the reaction proceeds, the sodium or potassium salt of the carboxylic acid product may precipitate from the organic solvent, coating the unreacted ester and preventing the reaction from going to completion.
-
Solution: Ensure enough water is present in the solvent mixture to keep the carboxylate salt dissolved. A solvent system like THF/water or Dioxane/water can be very effective. Vigorous stirring is essential at scale to maintain a homogeneous slurry if precipitation does occur.
-
-
Cause C: Difficult Work-up. The most common error is during the acidification step to isolate the final product.
-
Protocol for Clean Isolation:
-
After hydrolysis is complete, cool the reaction mixture.
-
Remove the organic solvent (e.g., ethanol, THF) on a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether or hexanes to remove any non-polar, non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1M or 2M HCl) with vigorous stirring. The product will precipitate as a solid.
-
Monitor the pH to ensure you reach a pH of ~1-2 for complete protonation.
-
Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
-
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indole-2-carboxylate
This is a standard Fischer esterification.
-
To a suspension of indole-2-carboxylic acid (1.0 eq.) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq.) cautiously.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it into a stirred mixture of ice and water.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate as a solid. Collect it by filtration, wash with water, and dry. Recrystallization from ethanol/water may be necessary.
Step 2: Synthesis of Ethyl 1-(4-Methoxybenzyl)-1H-indole-2-carboxylate (N-Alkylation)
This protocol uses NaH in THF, a common and effective lab-scale procedure. For scale-up, substitution with K₂CO₃ in DMF or ACN with appropriate temperature adjustments should be evaluated.
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Add anhydrous THF (10 volumes) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq.) in anhydrous THF (5 volumes) and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.
-
Stir the resulting mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Add a solution of 4-methoxybenzyl chloride (1.1 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC/HPLC.
-
Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Step 3: Synthesis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid (Hydrolysis)
-
Dissolve the crude ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (3.0 eq.) and heat the mixture to reflux (80-90 °C) for 2-4 hours, monitoring by TLC/HPLC.
-
Follow the "Protocol for Clean Isolation" detailed in Troubleshooting Problem 3 to isolate the final product.
References
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Crystallization of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Welcome to the technical support center for the crystallization of 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of crystallizing this specific indole derivative.
Understanding the Molecule: Key Physicochemical Characteristics
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a moderately polar, aromatic carboxylic acid. Its crystallization behavior is influenced by several key structural features:
-
The Indole Core: The planar and aromatic indole ring system promotes π-π stacking interactions, which can favor crystal lattice formation.
-
The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, leading to the formation of dimers and other hydrogen-bonded networks that are crucial for crystal packing.[1]
-
The N-(4-Methoxybenzyl) Group: This bulky and somewhat flexible substituent on the indole nitrogen significantly impacts the molecule's solubility and can introduce conformational variables that may complicate crystallization.
A critical consideration for this class of compounds is the potential for polymorphism , the ability of a substance to exist in multiple crystal forms. A related compound, 5-methoxy-1H-indole-2-carboxylic acid, is known to exhibit polymorphism, which can affect physical properties like solubility and melting point.[1] It is therefore highly probable that 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid may also form different polymorphs depending on the crystallization conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the crystallization of 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid in a question-and-answer format.
Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated to a point where the solubility of the liquid (amorphous) form is exceeded before nucleation of the more stable crystalline form can occur.
Causality and Solutions:
-
High Supersaturation: You may be cooling the solution too quickly or have a very high concentration of the compound.
-
Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature, and then transfer it to a refrigerator or freezer. A slower cooling rate provides more time for ordered crystal nucleation and growth.
-
-
Inappropriate Solvent: The chosen solvent may have too strong of a solvating power, even at lower temperatures, or it may be too poor of a solvent, causing the compound to crash out as an oil.
-
Solution: Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated. For a compound like this, consider solvent systems such as:
-
Alcohols: Ethanol, methanol, or isopropanol.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Aromatic Solvents: Toluene (use with caution due to toxicity).
-
Solvent/Anti-solvent Systems: A common technique is to dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly turbid. Heating to redissolve and then slow cooling can promote crystallization.
-
-
-
Impurities: The presence of impurities can inhibit crystal nucleation and promote oiling out.
-
Solution: Purify the crude material before crystallization. Column chromatography is often effective. Common impurities may include starting materials from the synthesis or byproducts.
-
Q2: I'm not getting any crystals to form, even after cooling for an extended period. What should I do?
A2: Failure to crystallize is usually due to either low supersaturation (the solution is not concentrated enough) or nucleation inhibition.
Causality and Solutions:
-
Insufficient Concentration: You may have used too much solvent.
-
Solution: Carefully evaporate some of the solvent to increase the concentration. You can do this by gently heating the solution or by using a rotary evaporator. Be cautious not to evaporate too much solvent, which could lead to oiling out.
-
-
Nucleation Inhibition: The energy barrier for the initial formation of a crystal nucleus is too high.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a nucleation site.
-
Solution 2: Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Solution 3: Introduce a Nucleation Surface: Adding a small amount of an inert solid, such as a speck of silica gel or a dust particle, can sometimes induce nucleation.
-
Q3: The crystals I've obtained are very small needles or a fine powder. How can I grow larger crystals?
A3: The formation of very small crystals is often a result of rapid nucleation and growth. While this may be acceptable for purification, larger, well-defined crystals are often desired for characterization (e.g., X-ray crystallography).
Causality and Solutions:
-
Rapid Cooling: As mentioned previously, fast cooling leads to the rapid formation of many small nuclei.
-
Solution: Employ a very slow cooling regimen. You can insulate the crystallization vessel to slow heat loss.
-
-
High Supersaturation: A high degree of supersaturation can also lead to rapid nucleation.
-
Solution: Use a slightly more dilute solution. This will lower the driving force for nucleation and allow for slower, more controlled crystal growth.
-
-
Solvent Choice: The solvent can influence crystal habit.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes, a slightly more viscous solvent can slow down diffusion and promote the growth of larger crystals.
-
Q4: How do I choose the right solvent for crystallization?
A4: The ideal crystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Solvent Selection Workflow:
-
Initial Screening: Place a small amount of your compound (a few milligrams) in several test tubes.
-
Room Temperature Solubility: Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
Hot Solubility: Gently heat the test tubes containing the undissolved solid. A good solvent will dissolve the compound completely upon heating.
-
Cooling and Crystallization: Allow the hot solutions to cool to room temperature. A good solvent will result in the formation of crystals.
Solvent Polarity Considerations:
-
"Like Dissolves Like": Given the polar carboxylic acid group and the large aromatic system, solvents of intermediate polarity are a good starting point.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) may interact strongly with the carboxylic acid group and influence solubility and crystal packing.
Recommended Solvents for Screening:
| Solvent Class | Examples | Suitability for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid |
| Alcohols | Methanol, Ethanol, Isopropanol | Good starting point due to polarity and hydrogen bonding capability. |
| Esters | Ethyl acetate | Often a good balance of polarity for compounds of this type. |
| Ketones | Acetone | Can be a good solvent, but its low boiling point may lead to rapid evaporation. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | May be too nonpolar to be a primary solvent but can be useful as an anti-solvent. |
| Hydrocarbons | Hexanes, Heptane | Likely to be poor solvents; primarily useful as anti-solvents. |
| Aromatic | Toluene | May be a good solvent, but use with appropriate safety precautions. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a suitable flask, add the crude 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or a refrigerator to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes) with stirring until the solution becomes persistently cloudy.
-
Heating: Gently warm the mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Visualization of the Troubleshooting Process
Below is a flowchart to guide your troubleshooting efforts.
Sources
Technical Support Center: Enhancing the Stability of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. Understanding the inherent chemical liabilities of the molecule is the first step toward generating reliable and reproducible experimental data.
Understanding the Molecule: Core Stability Principles
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a molecule possessing two key functional groups that are central to its reactivity and potential instability: the indole ring and a carboxylic acid group.
-
The Indole Nucleus: The electron-rich indole ring system is susceptible to oxidation, which can lead to the formation of colored degradation products.[1][2] This process can be accelerated by exposure to atmospheric oxygen, transition metals, and light. The indole ring is also a chromophore that can absorb UV light, making the molecule prone to photodecomposition.[3][4]
-
The Carboxylic Acid Group: The carboxylic acid moiety governs the molecule's pH-dependent solubility. In its protonated form (at acidic pH), the compound is less polar and thus has poor aqueous solubility. Deprotonation at neutral to basic pH yields the more soluble carboxylate salt.[5][6] However, this functional group can also undergo decarboxylation under certain stress conditions like heat or light, leading to a loss of potency and the formation of impurities.[4][7]
This guide will address the most common challenges encountered in the laboratory, providing both the causal explanation and validated protocols to mitigate them.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My compound is precipitating out of my aqueous buffer. What is happening and how can I fix it?
Causality: This is almost always a solubility issue tied to the pH of your solution. The carboxylic acid group on your molecule has a specific pKa. At a pH below its pKa, the group is protonated (R-COOH), making the molecule neutral and significantly less soluble in water. At a pH above the pKa, it becomes deprotonated (R-COO⁻), forming a more polar and water-soluble salt. Precipitation indicates your buffer's pH is too low to maintain the desired concentration.
Solution Strategy: The key is to ensure the pH of your final solution is sufficiently above the molecule's pKa. For most carboxylic acids, maintaining a pH of 7.0 or higher is a safe starting point.[5]
Step-by-Step Protocol: Preparation of a Stable Aqueous Working Solution
-
Initial Dissolution: Instead of adding the solid powder directly to your buffer, first prepare a concentrated stock solution in a suitable organic solvent or a basic aqueous solution. A common choice is Dimethyl Sulfoxide (DMSO) or a small volume of 0.1 M NaOH.
-
pH Adjustment (if using base): If using NaOH, ensure the compound is fully dissolved before proceeding. This solution will be highly basic.
-
Serial Dilution: Perform a serial dilution of this concentrated stock into your final aqueous buffer (e.g., PBS, TRIS). This method prevents the compound from being exposed to a low pH environment at a high concentration, which would cause immediate precipitation.
-
Final pH Verification: After dilution, always verify the pH of the final working solution. The addition of a DMSO stock should not significantly alter the pH, but it is good practice to confirm.
-
Visual Inspection: Ensure the final solution is clear and free of any visible precipitate before use. If cloudiness appears, the concentration may be too high for the buffer system, or the pH may have shifted.
Data Summary: Recommended Solvents & pH Considerations
| Solvent System | Use Case | Advantages | Disadvantages & Mitigation |
| DMSO | High-concentration stock | Excellent solubilizing power for many organic molecules. | Can be toxic to cells at >0.5-1% v/v. Always use high-purity, anhydrous grade and store under inert gas to prevent oxidation. |
| Ethanol | Intermediate stock | Less toxic than DMSO for many cell-based assays. | May not achieve the same high concentrations as DMSO. |
| Aqueous Buffers (pH ≥ 7.4) | Final working solutions | Physiologically relevant. | Solubility is highly dependent on pH and concentration. Always prepare by diluting a concentrated stock.[5] |
| Aqueous Buffers (pH < 7.0) | Not Recommended | - | High risk of precipitation. If acidic conditions are required, consider formulation strategies like using co-solvents or cyclodextrins.[8] |
Q2: My solution is turning yellow/brown, and HPLC analysis shows new impurity peaks. What are the likely degradation pathways?
Causality: Discoloration is a classic sign of oxidative degradation of the indole ring.[2] The electron-rich pyrrole part of the indole is easily oxidized, forming a cascade of products, including indoxyl and isatin derivatives, which are often colored.[2] This process is accelerated by oxygen, light, and trace metal ions. Additionally, new peaks on a chromatogram confirm the formation of one or more degradation products, which could also arise from photodecomposition or other pathways.
Visualization: Potential Degradation Pathways
Below is a simplified diagram illustrating the primary degradation routes for an indole-2-carboxylic acid derivative.
Caption: Key degradation pathways for the target compound.
Q3: How can I prevent the chemical degradation and discoloration of my solution?
Causality: Preventing degradation involves a multi-pronged approach to control the environmental factors that initiate these chemical reactions: oxygen, light, and pH.
Solution Strategy:
-
Control of Atmosphere (Oxygen Exclusion):
-
Mechanism: Removing dissolved oxygen from your solvents minimizes the primary reactant for oxidative degradation.
-
Protocol: Before preparing your solution, sparge your buffer with an inert gas (e.g., high-purity nitrogen or argon) for 15-30 minutes. After preparing the solution, flush the headspace of the vial with the inert gas before sealing. This is especially critical for long-term storage.
-
-
Use of Antioxidants:
-
Mechanism: Antioxidants are compounds that preferentially react with and neutralize oxidizing agents or free radicals, thereby protecting your compound of interest.[9][10]
-
Protocol: Add a suitable antioxidant to your buffer system during preparation. The choice depends on the nature of your solvent and downstream application.
-
Data Summary: Recommended Antioxidants
-
| Antioxidant | Solubility | Mechanism | Typical Concentration | Considerations |
| Ascorbic Acid (Vitamin C) | Water-Soluble | Reducing Agent[9] | 0.01 - 0.1% (w/v) | Can be unstable itself over time; may not be suitable for all cell-based assays. |
| Butylated Hydroxytoluene (BHT) | Lipid/Organic-Soluble | Radical Scavenger[11] | 0.001 - 0.02% (w/v) | Ideal for stock solutions in DMSO or other organic solvents.[] |
| EDTA | Water-Soluble | Chelating Agent | 0.01 - 0.05% (w/v) | Inactivates trace metal ions that can catalyze oxidation reactions.[9] Often used in combination with other antioxidants. |
-
pH Control:
-
Mechanism: The stability of many organic molecules is pH-dependent.[13][14] While a basic pH is needed for solubility, extremely high pH values can sometimes accelerate other degradation pathways (e.g., hydrolysis).
-
Protocol: Use a well-buffered system and ensure the final pH is in a stable range, typically between 7.0 and 8.5. Perform a small-scale stability study if you plan to use the solution over an extended period.
-
Q4: I'm seeing rapid degradation even in a de-gassed, buffered solution. Could light be the cause?
Causality: Yes. Indole derivatives are well-known to be photosensitive.[3][15] Absorption of UV or even high-energy visible light can promote the molecule to an excited state, from which it can undergo various reactions, including oxidation and decarboxylation, at a much faster rate.[4][16]
Solution Strategy: Strict light protection is mandatory for handling and storing this compound.
-
Primary Container: Always use amber glass vials or tubes, which are designed to block UV and short-wavelength visible light.
-
Secondary Protection: For maximum protection, wrap the amber vial in aluminum foil.
-
Laboratory Environment: When working with the compound or its solutions, perform manipulations in a dimly lit area or under yellow/red safety lights where possible. Avoid leaving solutions on the benchtop under direct overhead lighting.
-
Forced Degradation Studies: To confirm photosensitivity, you can perform a forced degradation study as outlined in the ICH Q1B guidelines.[17] Expose one aliquot of your solution to a controlled light source while keeping a second aliquot wrapped in foil as a dark control. Comparing the purity of the two samples over time by HPLC will definitively confirm photolability.[18]
Standardized Experimental Workflow
To ensure consistent results, we recommend a standardized workflow for stability assessment.
Workflow: Assessing Solution Stability
Caption: A standard workflow for evaluating compound stability.
Frequently Asked Questions (FAQs)
-
What is the best solvent for long-term storage of a stock solution? For long-term storage (>1 month), a high-concentration stock in anhydrous, high-purity DMSO stored at -80°C under an inert atmosphere (argon or nitrogen) is the industry standard. This minimizes water-related degradation and oxidation.
-
What temperature should I store my solutions at? For aqueous working solutions, short-term storage (1-2 days) at 2-8°C is acceptable, provided the compound remains in solution. For longer-term storage, aliquots should be flash-frozen and stored at -20°C or preferably -80°C to halt chemical degradation.
-
Can I freeze-thaw my stock solutions repeatedly? It is strongly discouraged. Each freeze-thaw cycle can introduce atmospheric moisture and oxygen. More importantly, the compound may come out of solution during the freezing process and be slow to redissolve, leading to inaccurate concentrations. Prepare single-use aliquots of your stock solution to avoid this.
-
How do I confirm the identity of degradation products? While HPLC-UV can quantify the loss of the parent compound and the appearance of new peaks, it does not identify them.[19][20] To identify degradation products, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method. It provides the mass-to-charge ratio of the impurity peaks, allowing for the determination of their molecular weights and elemental formulas.
References
-
MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
-
PubChem. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ACS Publications. (n.d.). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
SAGE Journals. (2025). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. [Link]
-
Hindawi. (n.d.). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate. [Link]
-
Hindawi. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. SciSpace. [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
PubMed Central. (n.d.). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2014). The Structures of Carboxylic Acids and Carboxylic Acid Derivatives. [Link]
-
MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. MDPI. [Link]
-
Gattefossé. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. [Link]
-
Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]
-
PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. [Link]
-
AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
PubMed Central. (n.d.). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. National Center for Biotechnology Information. [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
ACS Publications. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link]
-
CD Formulation. (n.d.). Antioxidants. [Link]
-
Ibis Scientific. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
ResearchGate. (2025). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. ResearchGate. [Link]
-
ACS Publications. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry. [Link]
-
PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. National Center for Biotechnology Information. [Link]
-
Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. [Link]
-
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. [Link]
-
PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. National Center for Biotechnology Information. [Link]
-
YouTube. (2022). Relative Stability of Carboxylic Acid Derivatives. [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. [Link]
-
MDPI. (n.d.). Effects of pH and Temperature on the Structure and Function of Pea Albumin. MDPI. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jackwestin.com [jackwestin.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Antioxidants - CD Formulation [formulationbio.com]
- 13. ibisscientific.com [ibisscientific.com]
- 14. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: HPLC Method Optimization for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting protocols, and frequently asked questions (FAQs) for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for this specific analyte.
Section 1: Understanding the Analyte - The Foundation of a Good Method
A robust analytical method begins with a fundamental understanding of the analyte's physicochemical properties. These characteristics directly dictate the optimal chromatographic conditions.
FAQ: What are the key properties of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid that influence HPLC method development?
1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a moderately hydrophobic molecule containing a critical functional group that governs its chromatographic behavior: a carboxylic acid.
-
Carboxylic Acid Group (pKa): This is the most important feature. The carboxylic acid group is ionizable. At a pH above its dissociation constant (pKa), the molecule will be deprotonated and exist as a negatively charged carboxylate. In its ionized form, it is highly polar and will have very poor retention on a reversed-phase column. Furthermore, interaction between the ionized acid and the stationary phase can lead to significant peak tailing. To achieve good retention and sharp, symmetrical peaks, it is essential to suppress this ionization by controlling the mobile phase pH. The pKa of the parent indole-2-carboxylic acid is approximately 3.5-4.0. The N-benzyl substituent has a minor electronic effect, so we can reliably estimate the pKa to be in this range.
-
Hydrophobicity (LogP): The molecule possesses a nonpolar indole core and a methoxybenzyl group, making it suitable for reversed-phase chromatography. The computed XLogP3 value for the related 4-methoxy-1H-indole-2-carboxylic acid is 1.9, indicating moderate hydrophobicity.[1] This suggests that a standard C18 column and a mobile phase containing common organic solvents like acetonitrile or methanol will provide adequate retention.
-
UV Chromophore: The indole ring system is an excellent chromophore, allowing for sensitive detection using a UV-Vis detector. A wavelength scan is recommended, but a starting wavelength of 280 nm is often effective for indole-containing compounds.[2]
| Property | Estimated Value / Characteristic | Implication for HPLC Method |
| Chemical Structure | C₁₇H₁₅NO₃ | N-substituted indole carboxylic acid |
| Molecular Weight | 281.3 g/mol | Standard small molecule, suitable for standard HPLC columns. |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 | Critical. Mobile phase pH must be controlled to <2.5 for optimal retention and peak shape. |
| Hydrophobicity (LogP) | Moderately hydrophobic | Excellent candidate for Reversed-Phase (RP) HPLC on a C18 or similar column. |
| UV Absorbance | Strong chromophore due to indole ring | Easily detectable by UV; λmax typically around 280 nm. |
Section 2: Core Method Development & Optimization
This section provides a systematic approach to developing a reliable method from scratch and optimizing it for performance.
Protocol: Recommended Starting Conditions
This protocol provides a robust starting point for your method development.
-
HPLC System: Standard analytical HPLC or UHPLC system with a UV detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
Start at 30% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water. Crucially, avoid dissolving the sample in a solvent significantly stronger than the initial mobile phase to prevent peak distortion.
FAQ: My peak is exhibiting significant tailing. What are the causes and how can I fix it?
Peak tailing is the most common issue for acidic analytes. It occurs when a portion of the analyte molecules experiences undesirable secondary interactions with the stationary phase, causing them to elute later than the main peak.
Causality: The primary cause is the interaction between the negatively charged, ionized carboxylic acid and residual, positively charged silanol groups (Si-OH) on the silica surface of the C18 column.[3] Even at low pH, a small fraction of the analyte can exist in its ionized form, leading to this issue.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peak tailing.
Detailed Steps:
-
Confirm Mobile Phase pH: The most effective way to ensure the carboxylic acid is fully protonated (neutral) is to maintain a mobile phase pH at least 2 units below the analyte's pKa. Using 0.1% formic acid (pH ~2.7) is a good start, but 0.1% trifluoroacetic acid (TFA) (pH ~2.0) is often more effective due to its lower pH and ion-pairing properties that further mask silanol activity.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Dilute your sample and see if the peak shape improves.
-
Evaluate Column Health: An older column, or one that has been exposed to high pH mobile phases, may have damaged silica, exposing more active silanol sites.[4] If pH adjustment and sample dilution do not work, replace the column.
FAQ: How do I improve resolution between my analyte and a closely eluting impurity?
Resolution is a measure of the separation between two peaks. It is influenced by column efficiency (N), retention (k), and selectivity (α).[5]
-
Optimize Selectivity (α): This is often the most powerful tool.[5]
-
Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. ACN and MeOH interact differently with analytes and the stationary phase, which can significantly alter the elution order and spacing of peaks.
-
Adjust Temperature: Increasing or decreasing the column temperature can change the selectivity of the separation. Try adjusting in 5 °C increments.
-
-
Increase Efficiency (N): This will make peaks sharper and narrower, which can improve the separation of adjacent peaks.
-
Use a Column with Smaller Particles: Switching from a 5 µm to a 3.5 µm or sub-2 µm particle column will increase efficiency and resolution.[5][6]
-
Increase Column Length: Doubling the column length will increase resolution by a factor of ~1.4, but will also double the analysis time and backpressure.[6]
-
-
Optimize Retention (k):
-
Adjust Organic Content: If peaks are eluting too early (k < 2), they are not interacting enough with the column. Decrease the initial percentage of organic solvent in your gradient to increase retention and provide more opportunity for separation.
-
Section 3: Advanced Troubleshooting
This section addresses common problems that can compromise a validated method.
FAQ: My retention times are drifting or shifting between runs. What is the cause?
Unstable retention times are a critical issue for method reliability. The cause can usually be traced to the mobile phase, the column, or the HPLC system itself.[7]
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing retention time drift.
Key Areas to Investigate:
-
Mobile Phase Composition: The most common cause of gradual drift is a change in the mobile phase composition.[7][8] If the solvent bottle is not well-sealed, the more volatile organic component (e.g., acetonitrile) can evaporate, leading to a weaker mobile phase and longer retention times. Always use fresh mobile phase and keep bottles capped.
-
Column Temperature: Temperature has a significant effect on retention. An unstable column oven or lack of a column oven can cause drift as the ambient laboratory temperature changes.[7]
-
Column Equilibration: In gradient chromatography, it is critical that the column is fully re-equilibrated to the initial mobile phase conditions before the next injection. Insufficient equilibration time will cause retention time to shift, usually to earlier times.
-
System Leaks: A small, often invisible leak in the system will cause a drop in flow rate, leading to an increase in retention times.[8] Carefully inspect all fittings with a wipe.
FAQ: All the peaks in my chromatogram are broad or split. What is the problem?
When all peaks are affected uniformly, the issue is almost always located before the separation occurs, i.e., at the column inlet or before.[9]
-
Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the porous frit at the top of the column. This distorts the flow path of the sample as it enters the column, causing peak distortion.[9] Try back-flushing the column (disconnect from the detector first). If that fails, the column must be replaced. Using a guard column can prevent this.
-
Column Void: A void or channel can form at the top of the column bed due to pressure shocks or silica dissolution.[4] This creates a space where the sample band can spread out before the separation begins, leading to broad or split peaks. This is irreversible and requires column replacement.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, the sample will not "focus" into a tight band at the head of the column. This leads to broad or misshapen peaks, especially for early eluting compounds. Always try to dissolve your sample in the initial mobile phase.
References
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. Available at: [Link]
-
4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7. Home Sunshine Pharma. Available at: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. Available at: [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available at: [Link]
-
4-Methoxy-1H-indole-2-carboxylic acid. PubChem. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. ResearchGate. Available at: [Link]
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate. Available at: [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
[Readers Insight] Retention Time Drifts: Why Do They Occur?. Welch Materials. Available at: [Link]
-
How To Improve Resolution In Liquid Chromatography?. Chemistry For Everyone. Available at: [Link]
-
How to improve peak resolution (HPLC, SEC) ?. ResearchGate. Available at: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
Troubleshooting HPLC Column Retention Time Drift. Hawach. Available at: [Link]
-
Top Three HPLC Method Development Tips. LCGC International. Available at: [Link]
-
Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Human Metabolome Database. Available at: [Link]
-
Why do retention times drift for the first few injections of an HPLC method?. Axcient. Available at: [Link]
-
Abnormal Peak Shapes. Shimadzu. Available at: [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available at: [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. Available at: [Link]
Sources
- 1. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 7. welch-us.com [welch-us.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
comparative analysis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid bioactivity
A Comparative Analysis of the Bioactivity of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutic agents. Within this class, derivatives of indole-2-carboxylic acid have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This guide provides a comparative analysis of the bioactivity of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid and its structurally related analogs. As a senior application scientist, the goal is to synthesize data from various studies to provide a comprehensive overview of the structure-activity relationships (SAR) that govern the biological effects of this class of compounds. We will delve into the experimental methodologies used to evaluate their efficacy and explore the underlying molecular mechanisms of action.
Anticancer Activity: A Tale of Substitution and Cellular Fate
The antiproliferative potential of indole-2-carboxylic acid derivatives is a burgeoning area of research. The substitution pattern on both the indole ring and the N-benzyl moiety plays a crucial role in determining the cytotoxic efficacy and the targeted cancer cell lines.
Comparative Cytotoxicity
A study on a series of novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein in liver cancer has provided valuable insights into the anticancer potential of this scaffold.[1] While data for the specific 1-(4-methoxybenzyl) derivative is not available in this study, the findings for related analogs underscore the importance of the substitution pattern. For instance, compound C11 from this series demonstrated significant inhibitory activities against several human liver cancer cell lines, including chemotherapy-resistant cells.[1]
In a related study, substituted-N-benzyl-1H-indole-2-carbohydrazides, which are derivatives of indole-2-carboxylic acid, were synthesized and evaluated for their antiproliferative activity.[2] One of the most potent compounds in this series, 4e , exhibited an average IC50 of 2 µM against MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cell lines.[2] This highlights the potential of the N-benzyl indole scaffold in developing broad-spectrum anticancer agents.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Not specified, but potent | [1] |
| 4e | MCF-7, A549, HCT-116 | ~2 | [2] |
Mechanism of Action: Induction of Apoptosis
Many indole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.
Flow cytometry studies on compounds like 4e have shown a significant increase in Annexin-V positive cells, indicating the induction of apoptosis.[2] The proposed mechanism involves the modulation of key apoptotic proteins, leading to cell cycle arrest and eventual cell death.[1]
Below is a generalized workflow for assessing the pro-apoptotic effects of these compounds.
Workflow for evaluating the anticancer and pro-apoptotic activity of indole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Indole derivatives have shown promise in this area by modulating key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Inhibition of Inflammatory Mediators
While specific data for 1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid is limited, a study on indole and amide derivatives of ursolic acid demonstrated significant anti-inflammatory potential. One derivative, UA-1 , exhibited a potent inhibitory effect on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, with an IC50 value of 2.2 ± 0.4 µM.[3] This compound was also found to downregulate the expression of iNOS and COX-2, key enzymes in the inflammatory cascade.[3]
| Compound/Analog | Assay | IC50 (µM) | Reference |
| UA-1 | NO Inhibition (LPS-stimulated RAW 264.7 cells) | 2.2 ± 0.4 | [3] |
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκBα protein is degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Some indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[3]
Sources
- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Validation of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity through the development pipeline. This guide provides an in-depth technical comparison of spectroscopic methods for the structural validation of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of confidence in the assigned structure.
Introduction: The Imperative of Structural Integrity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and overall pharmacological profile. Therefore, the rigorous validation of a synthesized compound's structure is not merely a procedural step but a fundamental aspect of ensuring data integrity and the safety of potential therapeutics. This guide will utilize a multi-pronged spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide orthogonal data points, collectively confirming the structure of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
The Multi-Technique Approach to Structural Elucidation
A single analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel compound. By combining the strengths of NMR, IR, and MS, we create a self-validating system where the data from each technique corroborates the others, leading to a comprehensive and trustworthy structural assignment.
Caption: A streamlined workflow for the structural validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| Indole H3 | ~7.0 - 7.5 | Singlet | 1H | Proton on the C3 position of the indole ring. |
| Indole Aromatic (H4-H7) | ~7.0 - 7.8 | Multiplets | 4H | Protons on the benzene ring of the indole moiety will exhibit complex coupling patterns. |
| Methoxybenzyl Aromatic | ~6.8 - 7.3 | AA'BB' System (two doublets) | 4H | Protons on the para-substituted benzene ring will appear as two distinct doublets due to symmetry. |
| Methylene (-CH₂-) | ~5.5 - 6.0 | Singlet | 2H | The methylene protons are deshielded by the adjacent nitrogen and aromatic ring. |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
Note: Expected chemical shifts are based on analogous structures and may vary slightly based on solvent and concentration.[1][2]
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (C=O) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |
| Indole C2 | ~135 - 145 | The C2 carbon is attached to the carboxylic acid and nitrogen. |
| Indole Aromatic | ~110 - 140 | Carbons of the indole ring system. |
| Methoxybenzyl Aromatic | ~114 - 160 | Carbons of the methoxybenzyl group. The carbon attached to the methoxy group will be the most deshielded. |
| Methylene (-CH₂-) | ~45 - 55 | The methylene carbon is deshielded by the adjacent nitrogen and aromatic ring. |
| Methoxy (-OCH₃) | ~55 | The carbon of the methoxy group. |
Note: Quaternary carbons will typically show weaker signals.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4][5][6] The choice of solvent is critical as it can influence chemical shifts.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio, especially for quaternary carbons.[7][8]
Caption: Standard workflow for acquiring NMR spectra of small molecules.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups within a molecule.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Shape | Rationale |
| Carboxylic Acid O-H | 2500 - 3300 | Broad | The O-H stretch is broadened due to hydrogen bonding.[9][10][11] |
| Aromatic C-H | 3000 - 3100 | Sharp, Medium | Stretching vibrations of C-H bonds on the aromatic rings. |
| Aliphatic C-H | 2850 - 2960 | Sharp, Medium | Stretching vibrations of the methylene and methoxy C-H bonds. |
| Carboxylic Acid C=O | 1680 - 1710 | Strong, Sharp | The carbonyl stretch is a very characteristic and intense absorption.[12] |
| Aromatic C=C | 1450 - 1600 | Medium to Weak | Stretching vibrations within the aromatic rings. |
| C-O Stretch (Ether & Acid) | 1000 - 1300 | Strong | Stretching vibrations of the C-O bonds in the methoxy and carboxylic acid groups. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique that requires minimal sample preparation.[13][14][15]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[16]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[17]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[16][17]
-
Data Acquisition: Collect the IR spectrum.
-
Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) after analysis.[17]
Caption: A simple workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns.
Expected Mass Spectrometric Data
-
Molecular Ion (M⁺): The expected exact mass for C₁₇H₁₅NO₃ is 281.1052. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.
-
Electrospray Ionization (ESI): In ESI-MS, the compound is likely to be observed as the protonated molecule [M+H]⁺ (m/z 282.1125) or the deprotonated molecule [M-H]⁻ (m/z 280.0979).[18][19]
-
Key Fragmentation Pathways:
-
Loss of CO₂: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids.
-
Cleavage of the Benzyl Group: Fragmentation may occur at the benzylic position, leading to the formation of a tropylium ion (m/z 91) from the methoxybenzyl moiety and the indole-2-carboxylic acid radical cation.
-
Indole Ring Fragmentation: The indole ring itself can undergo characteristic fragmentation.[20][21][22]
-
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically <1 mM) in a suitable solvent such as methanol or acetonitrile.[18]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.[23]
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets.[18][19]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform tandem MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).[24]
Caption: General workflow for ESI-MS analysis of a small molecule.
Data Synthesis and Final Validation
The final step in the structural validation process is to synthesize the data from all three techniques. The ¹H and ¹³C NMR spectra should be fully assigned, and all observed signals should be consistent with the proposed structure. The IR spectrum should confirm the presence of all key functional groups. Finally, the mass spectrum must show the correct molecular weight, and the fragmentation pattern should be rationalizable based on the proposed structure. When the experimental data from these orthogonal techniques are in complete agreement with the expected values, the structure of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid can be considered validated with a high degree of confidence.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. Retrieved from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]
-
IR: carboxylic acids. University of California, Los Angeles. Retrieved from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved from [Link]
-
ATR – Theory and Applications. MMRC. Retrieved from [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Retrieved from [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Physics LibreTexts. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... ResearchGate. Retrieved from [Link]
-
How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved from [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017, March 22). National Center for Biotechnology Information. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]
-
NMR Sample Preparation. Iowa State University. Retrieved from [Link]
-
Attenuated Total Reflectance (ATR). Bruker. Retrieved from [Link]
-
NMR Basic Operation - Bruker NMR Spectrometer. University of Wyoming. Retrieved from [Link]
-
Study of Mass Spectra of Some Indole Derivatives. SciRP.org. Retrieved from [Link]
-
Indole Can Act as an Extracellular Signal in Escherichia coli. National Center for Biotechnology Information. Retrieved from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube. Retrieved from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS.com. Retrieved from [Link]
-
ATR – Theory and Applications. MMRC. Retrieved from [Link]
-
13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. (2023, December 19). MDPI. Retrieved from [Link]
-
divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. (2019, June 11). Semantic Scholar. Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]
-
Practical approaches to the ESI-MS analysis of catalytic reactions. UVIC. Retrieved from [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Retrieved from [Link]
-
NMR Spectroscopy. Michigan State University. Retrieved from [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. Retrieved from [Link]
-
Using the ATR technique to collect FT-IR spectra. (2013, April 9). YouTube. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 15. mmrc.caltech.edu [mmrc.caltech.edu]
- 16. youtube.com [youtube.com]
- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 20. researchgate.net [researchgate.net]
- 21. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 23. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. web.uvic.ca [web.uvic.ca]
A Senior Application Scientist's Guide to the Synthesis of Substituted Indole-2-Carboxylic Acids: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the indole-2-carboxylic acid scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds necessitates a deep understanding of the available synthetic routes. This guide provides an in-depth, comparative analysis of the classical and modern methods for synthesizing substituted indole-2-carboxylic acids, moving beyond mere protocols to explain the underlying chemical principles and practical considerations that guide methodological selection.
Introduction: The Significance of the Indole-2-Carboxylic Acid Moiety
The indole ring system is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The addition of a carboxylic acid group at the 2-position provides a crucial handle for further functionalization, allowing for the generation of diverse compound libraries for drug discovery programs. From antiviral agents to anticancer and anti-inflammatory drugs, the indole-2-carboxylic acid motif is a testament to nature's elegant design and a fertile ground for synthetic exploration. The choice of synthetic strategy is therefore a critical decision, impacting not only the yield and purity of the target molecule but also the feasibility of accessing a diverse range of substituted analogs.
Classical Approaches: The Workhorses of Indole Synthesis
For decades, a handful of named reactions have been the go-to methods for constructing the indole nucleus. While sometimes viewed as dated, these classical syntheses remain highly relevant and often serve as the benchmark against which modern methods are judged.
The Reissert Indole Synthesis
The Reissert synthesis is a robust and direct method for preparing indole-2-carboxylic acids from readily available starting materials.
Mechanism and Strategic Considerations:
The synthesis proceeds in two key stages:
-
Condensation: An o-nitrotoluene derivative undergoes a base-catalyzed condensation with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. The choice of base is critical; stronger bases like potassium ethoxide often give better results than sodium ethoxide.
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine, which spontaneously cyclizes onto the adjacent ketone. Subsequent dehydration yields the aromatic indole ring. A variety of reducing agents can be employed, including zinc in acetic acid, ferrous sulfate with ammonia, or catalytic hydrogenation. The choice of reducing agent can influence the final product; for instance, zinc in acetic acid typically leads to the carboxylic acid, while other conditions might favor the corresponding ester.
Diagram: Reissert Indole Synthesis Mechanism
Caption: The two-stage mechanism of the Reissert indole synthesis.
Advantages:
-
Directness: This method directly furnishes the desired indole-2-carboxylic acid functionality.
-
Readily Available Starting Materials: Substituted o-nitrotoluenes and diethyl oxalate are common bulk chemicals.
Disadvantages:
-
Harsh Conditions: The classical Reissert reaction often requires strongly basic or acidic conditions and elevated temperatures, which can be incompatible with sensitive functional groups.
-
Limited Substitution Patterns: The availability of the starting substituted o-nitrotoluenes can limit the accessible substitution patterns on the benzene ring.
The Fischer Indole Synthesis
Arguably the most famous of all indole syntheses, the Fischer method offers great versatility.
Mechanism and Strategic Considerations:
This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically pre-formed from an arylhydrazine and a carbonyl compound. To obtain an indole-2-carboxylic acid, the carbonyl component is a pyruvic acid or a pyruvate ester.
The mechanism is thought to proceed through the following key steps:
-
Hydrazone Formation: Reaction of a substituted phenylhydrazine with pyruvic acid or its ester.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: This is the crucial bond-forming step, leading to a di-imine intermediate.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of the newly formed amine onto one of the imine carbons.
-
Elimination: Loss of ammonia yields the final indole product.
A wide range of Brønsted and Lewis acids can be used to catalyze the cyclization, including HCl, H₂SO₄, polyphosphoric acid (PPA), and ZnCl₂. The choice of acid and solvent can significantly impact the reaction's success and yield.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis for 2-carboxylic acids.
Advantages:
-
Versatility: A wide variety of substituted anilines can be converted to hydrazines, allowing for diverse substitution on the indole ring.
-
Convergent: The two starting components can be synthesized separately and then combined.
Disadvantages:
-
Regioselectivity Issues: With unsymmetrical ketones, a mixture of regioisomeric indoles can be formed.
-
Harsh Conditions: Often requires high temperatures and strong acids, limiting functional group tolerance.
-
Substrate Limitations: The reaction may fail with certain substitution patterns on the arylhydrazine.
The Hemetsberger Indole Synthesis
This method provides access to indole-2-carboxylates via the thermal decomposition of α-azidocinnamate esters.
Mechanism and Strategic Considerations:
The Hemetsberger synthesis is a two-step process:
-
Knoevenagel Condensation: A substituted benzaldehyde is condensed with an α-azidoacetate (e.g., ethyl azidoacetate) in the presence of a base to form an α-azidocinnamate.
-
Thermolysis: The α-azidocinnamate is heated in an inert, high-boiling solvent such as xylene or toluene. This induces the decomposition of the azide to a nitrene, which then undergoes cyclization onto the aromatic ring to form the indole-2-carboxylate.
Advantages:
-
Good Substrate Scope: A wide range of substituted benzaldehydes can be used.
-
Predictable Regiochemistry: The position of the substituents on the final indole is determined by the starting benzaldehyde.
Disadvantages:
-
Use of Azides: The synthesis involves the use of potentially explosive azide compounds, requiring appropriate safety precautions.
-
High Temperatures: The thermolysis step requires high temperatures, which can be a limitation for substrates with thermally sensitive functional groups.
-
Yield Variability: The yields of both the Knoevenagel condensation and the thermolysis step can be variable.[2]
Modern Methods: Expanding the Synthetic Toolbox
While the classical methods are powerful, modern organic synthesis has seen the development of new, often milder and more versatile, approaches to indole-2-carboxylic acids, largely driven by advances in transition-metal catalysis.
Palladium-Catalyzed Intramolecular C-H Amination
Recent advances have focused on the direct functionalization of C-H bonds, and this has been successfully applied to indole synthesis. One such approach involves the palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates. This method offers a streamlined route to 1-acetyl indole-2-carboxylates, which can be readily deacetylated to the desired indole-2-carboxylates. The use of molecular oxygen as the terminal oxidant makes this a highly atom-economical and environmentally benign process.
Copper-Catalyzed Reactions
Copper catalysis has also emerged as a powerful tool for indole synthesis. For example, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides provides a route to N-aryl indoles. While this method modifies a pre-existing indole-2-carboxylic acid rather than forming the ring itself, it highlights the utility of copper catalysis in functionalizing this important scaffold. More direct copper-catalyzed methods for the synthesis of the indole-2-carboxylate ring system are also being actively developed.
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison of these methods, the following table summarizes typical experimental data for the synthesis of representative substituted indole-2-carboxylic acids.
| Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Reissert | o-Nitrotoluene, Diethyl oxalate | 1. KOEt2. Zn, AcOH | Ethanol, Acetic Acid | Reflux | 16 (step 1), 3 (step 2) | ~56 (overall) | [3] |
| Fischer | p-Methoxyphenylhydrazine, Pyruvic acid | Polyphosphoric acid | - | 100 | 1 | 75 | [4] |
| Hemetsberger | p-Methoxybenzaldehyde, Ethyl azidoacetate | 1. NaOEt2. Heat | Toluene | 110 | 2 | 89 | [5] |
| Pd-Catalyzed | N-acetyl-2-amino-3-(4-methoxyphenyl)acrylate | Pd(OAc)₂, O₂ | Toluene | 100 | 24 | 85 | [6] |
| Cu-Catalyzed | 2-Iodoaniline, Ethyl phenylpropiolate | CuI, Ligand | DMSO | 120 | 12 | 70-90 |
Note: Yields are highly substrate-dependent and the conditions listed are representative examples.
Choosing the Right Path: A Workflow for Method Selection
The selection of a synthetic method is a multi-faceted decision. The following workflow provides a logical approach to this process.
Diagram: Synthesis Method Selection Workflow
Caption: A decision-making workflow for selecting a synthesis method.
Experimental Protocols: From Theory to Practice
To bridge the gap between theoretical understanding and laboratory execution, detailed, step-by-step protocols for the key classical methods are provided below.
Protocol 1: Reissert Synthesis of Indole-2-Carboxylic Acid
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 mole of o-nitrotoluene and 1.5 moles of diethyl oxalate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 18% sodium ethoxide in ethanol.
-
Heat the reaction mixture to reflux and maintain for 16 hours.
-
After cooling to room temperature, remove the ethanol by distillation under atmospheric pressure to obtain the crude intermediate product.
Step 2: Reductive Cyclization
-
Dissolve the crude intermediate in a 30% aqueous alkaline solution.
-
Add 0.05 moles of ferrous hydroxide as a catalyst.
-
Heat the mixture to 80-90 °C and add 3 moles of 80% aqueous hydrazine hydrate dropwise.
-
Maintain the reaction at this temperature for 3 hours, monitoring completion by HPLC.
-
After the reaction is complete, cool the mixture and acidify with 30% hydrochloric acid to precipitate the crude product.
-
Filter the crude product and redissolve it in deionized water, adjusting the pH to 7-8 with 30% sodium hydroxide solution.
-
Add activated carbon, stir, and filter.
-
Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the final product.
-
Filter, wash with water, and dry to obtain indole-2-carboxylic acid.
Protocol 2: Fischer Synthesis of 5-Methoxyindole-2-carboxylic Acid
Step 1: Formation of the Hydrazone
-
Dissolve 1 equivalent of 4-methoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add 1.1 equivalents of pyruvic acid and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours, or until hydrazone formation is complete (monitored by TLC).
-
The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
Step 2: Cyclization
-
Add the crude hydrazone (or the reaction mixture from the previous step after solvent removal) to polyphosphoric acid (PPA) at room temperature.
-
Heat the mixture to 100 °C with stirring for 1 hour.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then recrystallized from an appropriate solvent (e.g., ethanol/water) to afford pure 5-methoxyindole-2-carboxylic acid.
Protocol 3: Hemetsberger Synthesis of Ethyl 5-Bromoindole-2-carboxylate
Step 1: Knoevenagel Condensation
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) at 0 °C, add a solution of 1 equivalent of 4-bromobenzaldehyde and 1.1 equivalents of ethyl azidoacetate in ethanol dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude ethyl 2-azido-3-(4-bromophenyl)acrylate.
Step 2: Thermolysis
-
Dissolve the crude azidocinnamate in a high-boiling solvent such as xylene.
-
Heat the solution to reflux (approximately 140 °C) for 2-4 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield ethyl 5-bromoindole-2-carboxylate.
Conclusion and Future Outlook
The synthesis of substituted indole-2-carboxylic acids is a mature field with a rich history, yet it continues to evolve. The classical Reissert, Fischer, and Hemetsberger syntheses remain valuable tools in the synthetic chemist's arsenal, each with its own set of advantages and disadvantages. The choice between them is often dictated by the desired substitution pattern, the functional group tolerance required, and the availability of starting materials.
Looking forward, the development of modern transition-metal-catalyzed methods is set to further expand the possibilities for accessing this important class of compounds. These newer methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for C-H functionalization, paving the way for the synthesis of increasingly complex and diverse indole-2-carboxylic acid derivatives for applications in drug discovery and materials science. The continued innovation in this area underscores the enduring importance of the indole scaffold and the unceasing quest for more efficient and elegant synthetic solutions.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
-
Hemetsberger, H., & Knittel, D. (1972). Synthese von Indolen durch Thermolyse von 2-Azido-zimtsäure-estern. Monatshefte für Chemie/Chemical Monthly, 103(1), 194-204. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Ji, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1099-1104. [Link]
-
Gribble, G. W. (2016). Hemetsberger Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 287-300). John Wiley & Sons, Ltd. [Link]
-
Taber, D. F., & Straney, P. J. (2010). The synthesis of indoles: a review. Tetrahedron, 66(11), 1987-2023. [Link]
-
Kong, L., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Organic Preparations and Procedures International, 49(5), 459-463. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011).
-
Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 421-432). John Wiley & Sons, Ltd. [Link]
-
Stuart, D. R., et al. (2012). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Angewandte Chemie International Edition, 51(27), 6689-6692. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-100). John Wiley & Sons, Ltd. [Link]
-
Robinson, B. (1983). The Fischer Indole Synthesis. Chemical Reviews, 83(3), 241-270. [Link]
-
Chen, C., et al. (2020). Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. Organic & Biomolecular Chemistry, 18(26), 5026-5030. [Link]
-
Moody, C. J., & Swann, E. (1993). Synthesis of 5-and 6-methoxyindole-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2565. [Link]
-
Bandini, M., & Umani-Ronchi, A. (Eds.). (2011). Catalytic C-H functionalization. John Wiley & Sons. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
-
Chen, X., et al. (2020). Copper(II)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. Organic & Biomolecular Chemistry, 18(26), 5026-5030. [Link]
-
Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. (2018). ResearchGate. [Link]
-
Reissert Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 6. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Purity Confirmation of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid by HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, a potential building block in novel therapeutics, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC), for the definitive purity confirmation of this indole derivative.
The Imperative of Purity in Drug Development Intermediates
The journey from a laboratory-scale synthesis to a commercial drug product is fraught with challenges, a significant one being the control of impurities. Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products.[1][2] For an intermediate like 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, ensuring its purity early in the development process is a strategic decision that directly impacts cost, scalability, and regulatory success.[3] The presence of even trace-level impurities can have unforeseen pharmacological or toxicological effects, making their identification and quantification a critical aspect of drug development.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, which possesses both aromatic and carboxylic acid functionalities, reversed-phase HPLC is the method of choice.
Proposed HPLC Method for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
This proposed method is designed to provide excellent resolution between the main compound and its potential process-related impurities.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like our target molecule. The 250 mm length provides high theoretical plates for better resolution of closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that helps to protonate the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC with good UV transparency and low viscosity. The presence of formic acid ensures consistent pH throughout the gradient. |
| Gradient Elution | 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B | A gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to less polar by-products, within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. 30 °C is a common and safe operating temperature for most C18 columns. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Detection Wavelength | 280 nm | The indole chromophore exhibits strong UV absorbance around 280 nm, providing good sensitivity for the parent compound and related impurities.[6][7] |
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates the step-by-step workflow for the purity analysis of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid using the proposed HPLC method.
Caption: Decision tree for analytical method selection.
Conclusion
The confirmation of purity for a pharmaceutical intermediate like 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a multi-faceted task that relies on a well-designed and validated analytical strategy. High-Performance Liquid Chromatography stands out as the primary tool for this purpose, offering the necessary resolution and quantitative capabilities for routine analysis. However, a truly comprehensive understanding of a compound's purity profile is best achieved through the intelligent application of orthogonal techniques such as LC-MS, GC-MS, and NMR, particularly for the identification and characterization of unknown impurities. By following the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can establish a robust and reliable system for ensuring the quality and safety of their pharmaceutical intermediates.
References
-
Discovery of a New Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]
-
Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. MDPI. Available at: [Link]
-
Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Semantic Scholar. Available at: [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
-
Review on the modern analytical advancements in impurities testing. Generics and Biosimilars Initiative Journal (GaBI Journal). Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]
-
Pharmaceutical Impurity Testing and Identification. Intertek. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available at: [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. WuXi AppTec. Available at: [Link]
-
Analysis of Pharmaceutical Substances Using HPLC and UHPLC Methods. Grupo Biomaster. Available at: [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH. Available at: [Link]
-
Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]
-
A REVIEW ON IMPURITY PROFILE OF DRUGS. World Journal of Pharmaceutical Research. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. Available at: [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available at: [Link]
Sources
- 1. Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR | MDPI [mdpi.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
benchmark studies of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid against standard compounds
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer properties.[1][2][3] This guide will delineate a series of benchmark studies to evaluate the therapeutic potential of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in key pharmacological areas.
Introduction to the Compounds
This section provides an overview of the test compound and the selected standard compounds for comparative analysis. The choice of standard compounds is predicated on their well-established mechanisms of action and extensive use in preclinical and clinical research, thereby providing a robust baseline for comparison.
1.1. Test Compound: 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
-
Structure:
Caption: Chemical structure of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.[4]
-
Rationale for Investigation: The indole-2-carboxylic acid core is a known pharmacophore associated with a range of biological activities.[5][6] The addition of a 4-methoxybenzyl group at the N1 position may modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity for various biological targets.
1.2. Standard Compounds for Benchmarking
The following standard compounds have been selected for their established efficacy in preclinical and clinical settings, representing different classes of therapeutic agents.
| Compound | Therapeutic Class | Primary Mechanism of Action |
| Indomethacin | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Non-selective inhibitor of cyclooxygenase (COX) enzymes. |
| Doxorubicin | Anthracycline Chemotherapeutic | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species. |
| Morphine | Opioid Analgesic | Agonist at µ-opioid receptors in the central nervous system. |
| Trolox | Antioxidant | A water-soluble analog of vitamin E, used as a standard for antioxidant capacity assays.[7] |
Experimental Protocols and Methodologies
To ensure scientific rigor and reproducibility, the following standardized and validated experimental protocols are proposed for the comparative evaluation of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
2.1. Anti-inflammatory Activity Assessment
2.1.1. In Vitro: Carrageenan-Induced Paw Edema in Rats
This widely accepted in vivo model is used to assess the anti-inflammatory potential of a compound.[8]
-
Protocol:
-
Male Wistar rats (180-220 g) are randomly divided into groups (n=6).
-
The test compound, Indomethacin (10 mg/kg), or vehicle (control) is administered intraperitoneally.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage of edema inhibition is calculated.
-
-
Rationale: This assay mimics the inflammatory response involving the release of various mediators, providing a good indication of a compound's potential to suppress acute inflammation.
2.1.2. Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the in vivo carrageenan-induced paw edema assay.
2.2. Anticancer Activity Evaluation
2.2.1. In Vitro: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]
-
Protocol:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of the test compound, Doxorubicin, or vehicle for 48 hours.
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO.
-
Absorbance is measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
-
Rationale: This high-throughput screening method provides a quantitative measure of a compound's ability to inhibit cancer cell proliferation.
2.2.2. Signaling Pathway for Apoptosis Induction
Caption: A simplified representation of a potential apoptosis induction pathway.
2.3. Analgesic Activity Screening
2.3.1. In Vivo: Hot Plate Test for Central Analgesia
The hot plate test is a classic model for evaluating the central analgesic effects of drugs.[10]
-
Protocol:
-
Mice are placed on a hot plate maintained at a constant temperature (55 ± 0.5 °C).
-
The latency to a nociceptive response (licking of paws or jumping) is recorded.
-
The test compound, Morphine (5 mg/kg), or vehicle is administered subcutaneously.
-
The latency is measured again at 30, 60, 90, and 120 minutes post-administration.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Rationale: This method assesses the efficacy of compounds that act on the central nervous system to alleviate pain.
2.4. Antioxidant Capacity Determination
2.4.1. In Vitro: DPPH Radical Scavenging Assay
The DPPH assay is a common and reliable method for determining the antioxidant capacity of a compound.[7]
-
Protocol:
-
Various concentrations of the test compound and Trolox are prepared in methanol.
-
A methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is added to each concentration.
-
The mixture is incubated in the dark for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated.
-
-
Rationale: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change that can be quantified.
Data Presentation and Comparative Analysis
The experimental data will be tabulated to facilitate a clear and direct comparison of the activities of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid with the standard compounds.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema (at 3h) |
| Vehicle (Control) | - | 0 |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | 10 | [Insert Data] |
| 20 | [Insert Data] | |
| 40 | [Insert Data] | |
| Indomethacin | 10 | [Insert Data] |
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | [Insert Data] |
Table 3: Comparative Central Analgesic Activity
| Compound | Dose (mg/kg) | Latency to Response (sec) at 60 min |
| Vehicle (Control) | - | [Insert Data] |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | 20 | [Insert Data] |
| 40 | [Insert Data] | |
| Morphine | 5 | [Insert Data] |
Table 4: Comparative Antioxidant Activity
| Compound | IC50 (µg/mL) for DPPH Scavenging |
| 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | [Insert Data] |
| Trolox | [Insert Data] |
Conclusion and Future Directions
This comprehensive guide outlines a systematic approach to benchmarking the biological activities of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. The proposed experiments will provide valuable data on its potential as an anti-inflammatory, anticancer, analgesic, and antioxidant agent. Positive results from these initial screenings will warrant further investigation, including mechanism of action studies, in vivo efficacy in disease models, and preclinical safety and toxicology assessments. The indole nucleus continues to be a fertile ground for the discovery of new therapeutic agents, and a thorough evaluation of novel derivatives is essential for advancing the field of drug discovery.[2]
References
-
Zhang, H. Z., Drewe, J., Tseng, B., Kasibhatla, S., & Cai, S. X. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & medicinal chemistry, 12(13), 3649–3655. [Link]
-
MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from [Link]
-
PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]
-
Shanbhag, P., Bhave, S., Vartak, A., Kulkarni-Almeida, A., Mahajan, G., Villanueva, I., & Davies, J. (2015). Screening of Microbial Extracts for Anticancer Compounds Using Streptomyces Kinase Inhibitor Assay. Assay and drug development technologies, 13(8), 497–504. [Link]
-
Vladimirova, S., & Bijev, A. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 461-468. [Link]
-
MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]
- Google Patents. (n.d.). Indole-2-carboxylic acid derivatives.
-
PubChem. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
National Institutes of Health. (2014). Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress. Retrieved from [Link]
-
ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17735–17745. [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Retrieved from [Link]
-
PubMed Central. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Natural Products/Bioactive Compounds as a Source of Anticancer Drugs. Retrieved from [Link]
-
International Journal of Basic & Clinical Pharmacology. (n.d.). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. Retrieved from [Link]
-
Springer. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 9. mdpi.com [mdpi.com]
- 10. ijbcp.com [ijbcp.com]
A Senior Application Scientist's Guide to Validating the Apoptotic Activity of Indole-2-Carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of apoptotic activity of indole-2-carboxylic acid derivatives. We will delve into a comparative analysis of select derivatives, present detailed experimental protocols for robust validation, and explore the underlying molecular mechanisms. This document is designed to be a practical resource, blending established methodologies with the scientific rationale behind each experimental choice to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of Indole-2-Carboxylic Acid Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological activities, including potent anticancer properties.[1][2] Indole-2-carboxylic acid derivatives, in particular, have emerged as a promising class of compounds that can induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[3] Validating the pro-apoptotic potential of these novel derivatives requires a multi-faceted and rigorous experimental approach. This guide will compare different classes of indole-2-carboxylic acid derivatives and provide a detailed roadmap for their experimental validation.
Comparative Analysis of Indole-2-Carboxylic Acid Derivatives
The chemical diversity of indole-2-carboxylic acid derivatives allows for a broad range of biological activities. Here, we compare two distinct classes of these derivatives to illustrate this point: indole-2-carboxamides and a dinuclear copper(II) complex of indole-2-carboxylic acid.
Indole-2-Carboxamides as Multi-Target Antiproliferative Agents:
A recent study detailed the synthesis and evaluation of a series of indole-2-carboxamide derivatives for their antiproliferative activity against various cancer cell lines.[4] Several of these compounds, notably those with a phenethyl moiety, demonstrated significant potency, with GI50 values in the sub-micromolar range against the MCF-7 breast cancer cell line.[4] The mechanism of action for these compounds was found to involve the induction of apoptosis through the modulation of key apoptotic markers.[4]
Dinuclear Copper(II) Complex of Indole-2-Carboxylic Acid (ICA-Cu):
In a different approach, a dinuclear copper(II) complex with indole-2-carboxylic acid as the ligand (ICA-Cu) has been synthesized and evaluated for its anticancer properties.[1] This complex exhibited potent growth-inhibitory activity against human breast cancer cell lines MDA-MB-231 and MCF-7, as determined by the MTT assay.[1] The proposed mechanism of action for ICA-Cu involves intercalation with DNA, which can trigger apoptotic pathways.[1]
Data Presentation: Comparative Antiproliferative Activity
| Derivative Class | Specific Compounds | Target Cell Line | GI50 (µM) | Reference |
| Indole-2-Carboxamides | 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 (Breast Cancer) | 0.95 - 1.50 | [4] |
| Copper(II) Complex | ICA-Cu | MDA-MB-231, MCF-7 | Not specified | [1] |
Note: GI50 is the concentration required to inhibit cell growth by 50%.
Core Experimental Workflow for Apoptosis Validation
A systematic workflow is crucial for the comprehensive validation of a compound's pro-apoptotic activity. The following diagram outlines a logical progression of experiments, from initial screening of cytotoxicity to the elucidation of the molecular mechanism.
Caption: A streamlined workflow for validating the apoptotic activity of novel compounds.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxylic acid derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Causality behind Experimental Choices:
-
The 24-hour initial incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent starting point.
-
A range of compound concentrations is used to determine a dose-dependent effect.
-
The 4-hour incubation with MTT is optimal for sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself.
-
DMSO is an effective solvent for the formazan crystals, allowing for accurate spectrophotometric quantification.
Annexin V-FITC/PI Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the indole-2-carboxylic acid derivative at its IC50 concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Western Blotting for Apoptotic Markers
Western blotting allows for the detection of specific proteins involved in the apoptotic cascade, providing mechanistic insights. Key proteins to investigate include initiator and executioner caspases (e.g., Caspase-8, Caspase-9, and Caspase-3), their cleavage products, and members of the Bcl-2 family.[2] Cleavage of PARP by activated Caspase-3 is a hallmark of apoptosis.[13][14]
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pro-Caspase-3, cleaved Caspase-3, PARP, cleaved PARP, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mechanistic Insights: Signaling Pathways in Apoptosis
Indole-2-carboxylic acid derivatives can induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Understanding which pathway is activated provides crucial information about the compound's mechanism of action.
The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[15][16] Many anticancer agents, including some indole derivatives, function by shifting the balance towards the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of Caspase-9 and the executioner Caspase-3.[4]
The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of Caspase-8, which in turn can directly activate Caspase-3.[17]
Caption: The intrinsic and extrinsic apoptotic pathways and potential points of intervention for indole-2-carboxylic acid derivatives.
Conclusion
The validation of the apoptotic activity of indole-2-carboxylic acid derivatives is a critical step in their development as potential anticancer agents. A systematic and multi-pronged approach, combining cytotoxicity screening, apoptosis confirmation, and mechanistic studies, is essential for generating robust and reliable data. The protocols and workflows presented in this guide provide a solid foundation for researchers to rigorously evaluate the pro-apoptotic potential of novel indole-based compounds. By understanding both if and how these compounds induce apoptosis, we can better identify promising candidates for further preclinical and clinical development.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., Alanazi, M. M., & El-Sherbeny, M. A. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1014. [Link]
-
Wang, L., Liu, Y., Wang, Q., Zhang, S., & Song, X. (2018). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules, 23(10), 2683. [Link]
-
Cui, G., Lai, F., Wang, X., Chen, X., & Xu, B. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as Ido1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]
-
Khan, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Frontiers in Pharmacology, 13, 962237. [Link]
-
Al-Ostoot, F. H., Kandeel, M., & El-Sherbeny, M. A. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5690. [Link]
-
Fesik, G. W. (2005). Promoting apoptosis as a strategy for cancer therapy. Nature Reviews Cancer, 5(11), 876-885. [Link]
-
Toolabi, M., Sabzevari, Z., Forouzanfar, Z., & Mojaddami, A. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(4), 730-739. [Link]
-
Araujo, T. L., et al. (2024). Genes Associated with Apoptosis in an Experimental Breast Cancer Model. International Journal of Molecular Sciences, 25(1), 598. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. [Link]
-
Kim, E. H., et al. (2016). Overcoming resistance to TRAIL-induced apoptosis in solid tumor cells by simultaneously targeting death receptors, c-FLIP and IAPs. International Journal of Oncology, 49(1), 15-24. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Bio-protocol. (n.d.). Annexin V-FITC/PI Staining. [Link]
-
Sławiński, J., et al. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 25(15), 3426. [Link]
-
Kim, Y. J., & Kim, J. H. (2024). Reversine Induces Apoptosis of FaDu Hypopharyngeal Carcinoma Cells. Journal of Dental Hygiene Science, 24(4), 235-241. [Link]
-
Wang, C., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1130353. [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Cell Apoptosis and Viability. [Link]
-
Zhang, L., et al. (2002). Bcl-2 family proteins as targets for anticancer drug design. Current Pharmaceutical Design, 8(21), 1841-1853. [Link]
-
Tan, M. L., et al. (2012). In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria. Evidence-Based Complementary and Alternative Medicine, 2012, 591802. [Link]
-
El-Sayed, A. I. M., et al. (2025). Reported indole derivatives with apoptotic activity. ResearchGate. [Link]
-
Saraste, A., & Pulkki, K. (2000). Caspase Protocols in Mice. Methods in Molecular Biology, 142, 1-13. [Link]
-
Yılmaz, B., et al. (2024). Gallic Acid Induces HeLa Cell Lines Apoptosis via the P53/Bax Signaling Pathway. Medicina, 60(11), 1805. [Link]
-
Abcam. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Western Blot analysis of cleaved caspase 3 and cleaved PARP. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1.2 Cell Apoptosis and Viability – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 12. Annexin V-FITC Kit Protocol [hellobio.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 16. Bcl-2 family proteins as targets for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] This guide presents a comprehensive framework for conducting a comparative in silico molecular docking study, focusing on 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid . We will explore its potential binding affinity and interactions against a relevant biological target and compare its performance with structurally related alternatives. This document is designed not merely as a protocol but as an in-depth guide that explains the causality behind each experimental choice, empowering researchers to apply these principles to their own discovery pipelines. The methodologies described herein are grounded in established computational practices, ensuring a self-validating and reproducible workflow.
Introduction: The Rationale for Comparative Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it provides invaluable insights into the binding mode and affinity of a small molecule (ligand) within the active site of a protein (receptor), thereby guiding the rational design of more potent and selective drug candidates.[4]
A comparative docking study elevates this analysis by benchmarking a lead compound against known drugs or structural analogs. This approach allows us to:
-
Elucidate Structure-Activity Relationships (SAR): By comparing the docking scores and binding interactions of structurally similar molecules, we can infer the contribution of specific functional groups to the overall binding affinity.
-
Prioritize for Synthesis: Computational screening helps prioritize which novel compounds are most likely to be active, saving significant time and resources in the lab.
-
Hypothesize Mechanism of Action: The predicted binding mode can suggest how a compound might exert its biological effect at the molecular level.
This guide will use 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid as our primary compound of interest. Given that many indole derivatives exhibit anti-inflammatory properties, we have selected Cyclooxygenase-2 (COX-2) as our protein target.[5][6] COX-2 is a key enzyme in the inflammatory pathway and the target of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, which itself features an indole scaffold.[2]
The Comparative Cohort: Ligand Selection
A robust comparative study requires a thoughtfully selected set of compounds. For this analysis, we will compare our lead compound against three alternatives, each chosen to provide a specific point of comparison.
| Compound ID | Compound Name | Rationale for Inclusion |
| A | 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | Lead Compound: The primary molecule under investigation. |
| B | Indomethacin | Positive Control: A well-established, potent COX-2 inhibitor with an indole core. |
| C | Indole-2-carboxylic acid | Parent Scaffold: To assess the contribution of the N1-substituent to binding. |
| D | 5-Methoxy-1H-indole-2-carboxylic acid | Structural Isomer: To evaluate the impact of the methoxy group's position.[7] |
Experimental Workflow: A Validated Computational Protocol
The following protocol outlines a complete, end-to-end workflow for a comparative docking study using industry-standard, freely available software. The causality behind each step is explained to ensure scientific integrity and adaptability.
Prerequisite Software and Resources
-
Molecular Docking: - A widely used and validated open-source program for molecular docking.[8]
-
Preparation & Analysis: - Used for preparing ligand and receptor files and for setting up the grid box.[9]
-
Molecular Visualization: - An essential tool for visualizing protein-ligand interactions and creating publication-quality images.[10][11]
-
Protein Structure Database: - The global repository for 3D structural data of biological macromolecules.[12][13]
Step-by-Step Methodology
Step 1: Receptor Preparation (Target: COX-2)
-
1.1. Structure Retrieval: Download the 3D crystal structure of human COX-2. For this guide, we will use PDB ID: 3LN1 , which is a structure of COX-2 in complex with a selective inhibitor. This provides a biologically relevant conformation of the active site.
-
1.2. Initial Cleaning (PyMOL/ADT): Open the PDB file. Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. This is critical because their positions are not always conserved and they can interfere with the docking algorithm.
-
1.3. Adding Hydrogens (ADT): Add polar hydrogens to the protein. The positions of hydrogen atoms are often not resolved in crystal structures, yet they are vital for defining hydrogen bonding networks.
-
1.4. Charge Assignment (ADT): Compute and assign Gasteiger charges. Accurate charge distribution is fundamental for the scoring function to correctly calculate electrostatic interactions.
-
1.5. File Conversion: Save the prepared receptor in the PDBQT format. This format includes atomic charges, atom types, and torsional degrees of freedom information required by AutoDock Vina.
Step 2: Ligand Preparation (Compounds A-D)
-
2.1. 2D Structure Generation: Draw the 2D structures of all four compounds using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
2.2. 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, sterically favorable conformation before docking.
-
2.3. Torsion Tree Definition (ADT): Define the rotatable bonds for each ligand. This allows the docking algorithm to explore conformational flexibility during the simulation, which is crucial for finding the optimal binding pose.
-
2.4. File Conversion: Save each prepared ligand in the PDBQT format.
Step 3: Docking Simulation (AutoDock Vina)
-
3.1. Grid Box Definition (ADT): Define the search space for the docking simulation. The grid box should be centered on the active site of the receptor and be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it. For PDB ID 3LN1, the box can be centered on the co-crystallized ligand's position.
-
3.2. Configuration File: Create a configuration file (config.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.[14]
-
3.3. Running Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file. Vina will explore multiple binding modes and rank them based on its scoring function.
Step 4: Analysis and Visualization
-
4.1. Binding Affinity Analysis: The primary output from Vina is a binding affinity score in kcal/mol. This score estimates the binding free energy; more negative values indicate stronger predicted binding.
-
4.2. Pose Analysis (PyMOL): Load the prepared receptor and the docked ligand poses (output PDBQT file) into PyMOL.
-
4.3. Interaction Mapping: Analyze the top-scoring pose for each ligand. Identify and map key intermolecular interactions, such as:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Major contributors to binding in non-polar pockets.
-
Pi-Stacking: Interactions between aromatic rings.
-
-
4.4. RMSD Calculation: If comparing to a known binding mode (like the ligand in 3LN1), calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value < 2.0 Å is generally considered a successful docking prediction.[15]
Visual Workflow Diagram
The entire comparative docking process can be summarized in the following workflow.
Caption: A comprehensive workflow for comparative molecular docking, from preparation to analysis.
Comparative Analysis: Interpreting the Results
This section presents hypothetical, yet realistic, data that could be generated from the described workflow. These results are for illustrative purposes to guide the interpretation process.
Quantitative Docking Results
| Compound ID | Compound Name | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| A | 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid | -9.2 | H-bond with Arg120, Tyr355; Hydrophobic interactions with Val523, Leu352 |
| B | Indomethacin | -9.8 | H-bond with Arg120, Ser530; Pi-stacking with Tyr385 |
| C | Indole-2-carboxylic acid | -7.1 | H-bond with Arg120 |
| D | 5-Methoxy-1H-indole-2-carboxylic acid | -7.8 | H-bond with Arg120, Tyr355; Methoxy group interacts with Ser353 |
Scientific Interpretation
-
Lead Compound vs. Positive Control: Our lead compound A shows a strong predicted binding affinity (-9.2 kcal/mol), approaching that of the known potent inhibitor Indomethacin (B , -9.8 kcal/mol). This suggests that compound A is a highly promising candidate for COX-2 inhibition. The interactions of its carboxylic acid group with Arg120 and Tyr355 are classic hallmarks of COX inhibitors, anchoring the molecule in the active site.
-
The Role of the N1-Substituent: The significant drop in affinity for the parent scaffold C (-7.1 kcal/mol) strongly indicates that the 1-(4-methoxybenzyl) group of compound A is crucial for potent binding. This large, somewhat flexible group likely extends into a hydrophobic channel of the COX-2 active site, forming favorable interactions with residues like Val523 and Leu352, which compound C cannot. This demonstrates a clear and positive structure-activity relationship.
-
Impact of Methoxy Group Position: Comparing compound A with its isomer D (-7.8 kcal/mol) highlights the importance of substituent placement. While the 5-methoxy group in D can form a favorable interaction, the overall binding is weaker than in A . This suggests that the methoxy group on the N1-benzyl substituent is optimally positioned to enhance binding, likely by improving electronic properties or forming specific contacts deep within the binding pocket.
-
Binding Mode Visualization: In a real study, visualization in PyMOL would confirm these interactions. We would expect to see the carboxylate of compound A forming a salt bridge with the guanidinium group of Arg120, a key interaction for many NSAIDs. The indole ring would occupy the main channel, while the methoxybenzyl group would extend into a side pocket, maximizing van der Waals contacts.
Discussion and Future Directions
The results of this in silico comparative study strongly suggest that 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is a potent candidate for COX-2 inhibition. The comparative approach has allowed us to dissect the molecular features responsible for this high predicted affinity, principally the contribution of the N1-substituent.
However, it is imperative to acknowledge the limitations of molecular docking. The scoring functions are approximations of binding free energy, and the use of a rigid receptor does not account for the induced fit effects that occur in reality.
Therefore, the logical next steps to validate these computational hypotheses are:
-
Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complexes and to account for receptor flexibility.
-
In Vitro Enzymatic Assays: To experimentally measure the IC50 value of compound A against COX-2 and confirm its inhibitory activity.
-
Further SAR Studies: Synthesize and test analogs of compound A with modifications to the methoxybenzyl group to further optimize binding affinity and selectivity.
Conclusion
This guide has provided a detailed, scientifically-grounded protocol for conducting a comparative molecular docking study, using 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid as a case study. By not only performing the simulation but also comparing the results against well-chosen alternatives, we can generate robust, actionable hypotheses that can accelerate the drug discovery process. This integration of computational prediction with medicinal chemistry principles represents a cornerstone of modern therapeutic design.
References
- Google Patents. (n.d.). Indole-2-carboxylic acid derivatives.
- Google Patents. (n.d.). Synthetic method of indole-2-carboxylic acid.
-
Yao, C. H., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2277. Retrieved from [Link]
-
Abdel-Cawad, N. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences. Retrieved from [Link]
-
Kaur, G., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(14), 3341. Retrieved from [Link]
-
Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]
-
PyMOL Wiki. (2018). Practical Pymol for Beginners. Retrieved from [Link]
-
Kumar, A., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents. BioMed Research International. Retrieved from [Link]
-
RCSB PDB. (n.d.). Homepage. Retrieved from [Link]
-
Guterres, H., & Im, W. (2020). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International Journal of Molecular Sciences, 21(11), 4057. Retrieved from [Link]
-
Zhou, Y., et al. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Bioorganic & Medicinal Chemistry, 120, 118216. Retrieved from [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Tihomirova, E., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(8), 1883. Retrieved from [Link]
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
Graphviz. (n.d.). DOT Language. Retrieved from [Link]
-
Shoman, M. E., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. Retrieved from [Link]
-
Biotecnika. (2024). PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. Retrieved from [Link]
-
Tihomirova, E., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(8), 1883. Retrieved from [Link]
-
Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]
-
Dahiya, R., & Tanwar, A. (2023). Basics, types and applications of molecular docking: A review. World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]
-
Zhang, H. Z., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Bioorganic & Medicinal Chemistry, 12(13), 3649-55. Retrieved from [Link]
-
Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. International Journal of Pharmaceutical and Clinical Research, 8(12), 1641-1649. Retrieved from [Link]
-
Asian Journal of Chemistry. (2022). Design, Synthesis, Molecular Docking Studies and Biological Evaluation of Indole Fused Novel Pyrazole Derivatives. Retrieved from [Link]
-
Protein Data Bank in Europe. (n.d.). Homepage. Retrieved from [Link]
-
dancode. (2021). Graphviz tutorial. Retrieved from [Link]
-
Nitek, W., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(21), 7386. Retrieved from [Link]
-
Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2025). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Retrieved from [Link]
-
while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
Lee, J. H., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. Retrieved from [Link]
-
DeLano Scientific LLC. (n.d.). Introduction to PyMOL. Retrieved from [Link]
-
The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). Synthesis, Characterization, Molecular Docking Studies and Anthelmintic and Anti-cancer Activity of Pyrazole Contain Novel Indolin-2-one Derivatives. Retrieved from [Link]
-
Maden, S. F., et al. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. Retrieved from [Link]
-
The Research Nest. (2023). Mastering PyMOL: Your Essential Guide to Molecular Visualization. Retrieved from [Link]
-
UniProt Consortium. (n.d.). UniProt. Retrieved from [Link]
-
Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-13421. Retrieved from [Link]
-
Berman, H., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. Retrieved from [Link]
-
Kosaraju, S. R. (2013). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS. Retrieved from [Link]
-
Wieder, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3538-3550. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 3. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 9. youtube.com [youtube.com]
- 10. Practical Pymol for Beginners - PyMOL Wiki [pymolwiki.org]
- 11. m.youtube.com [m.youtube.com]
- 12. rcsb.org [rcsb.org]
- 13. academic.oup.com [academic.oup.com]
- 14. dasher.wustl.edu [dasher.wustl.edu]
- 15. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This document is designed to be your trusted resource for managing this compound's waste stream, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Know Your Chemical" Principle
Proper disposal begins with a thorough understanding of the substance's inherent risks. While a specific Safety Data Sheet (SDS) for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid was not located, data from structurally similar indole-2-carboxylic acid compounds provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of compounds are summarized below.
It is imperative to locate and consult the specific SDS for your purchased 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid before handling.
Based on analogous compounds, this chemical is considered hazardous.[1] The likely classifications include:
-
Specific target organ toxicity (single exposure), potentially causing respiratory irritation[1][2][3]
| Hazard Classification | Category | Precautionary Statement | Source |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2] | [2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] | [1][2][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][4] | [1][2][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2] | [1][2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards of skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable. When handling 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid in any form—pure substance, solutions, or as waste—the following PPE must be worn:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a common and effective choice for many laboratory chemicals, but always check the manufacturer's glove compatibility chart for the specific solvent being used, if any.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider a chemically resistant apron and full-length pants.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid breathing dust or fumes.[1][2][4]
Laboratory Waste Management: A Step-by-Step Protocol
The disposal of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid must be handled through your institution's hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5][6][7]
Step 1: Waste Segregation
From the moment it is designated as waste, 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid must be kept separate from other waste streams.
-
Do Not Mix: Avoid mixing this waste with incompatible materials, particularly strong bases or oxidizing agents.[1]
-
Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated filter paper) separately from liquid waste (e.g., solutions in organic solvents).
Step 2: Containerization
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Select an Appropriate Container:
-
Fill Level: Do not fill containers to more than 90% capacity to allow for expansion of the contents.[6][9]
-
Keep Containers Closed: Waste containers must be kept tightly capped at all times, except when actively adding waste.[8][10]
Step 3: Labeling
Clear and accurate labeling is a critical regulatory requirement.
-
Affix a Hazardous Waste Tag: As soon as you begin collecting waste in a container, attach your institution's official hazardous waste tag.
-
Complete All Information: Fill out the tag completely and legibly. This must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid". Avoid using abbreviations or chemical formulas.
-
An accurate estimation of the concentration and total quantity.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant," "Harmful").
-
Step 4: On-Site Storage (Satellite Accumulation)
Your laboratory's designated waste collection area is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks. The bin should be large enough to hold the entire volume of the largest container.
-
Time Limits: Partially filled containers can remain in the SAA for up to one year, but full containers must be removed within three days.[6]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small spills of solid material, you may proceed with cleanup if you are trained and have the appropriate spill kit. For large spills, or any spill involving volatile solvents, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
Cleanup of Small, Dry Spills:
-
Ensure you are wearing the full PPE detailed in Section 2.
-
Use dry cleanup procedures to avoid generating dust.[2]
-
Gently sweep the solid material into a dustpan or onto a piece of cardboard.
-
Place the spilled material and all cleanup supplies (e.g., contaminated paper towels, gloves) into a designated hazardous waste container.[2][4][11]
-
Label the container as "Spill Debris" with the chemical name.
-
-
Post-Cleanup:
-
Thoroughly wash the affected area with soap and water.
-
Wash your hands thoroughly after removing your gloves.
-
Formal Disposal Protocol
The final step is the transfer of the waste to a licensed disposal facility. This is always managed through your institution's EHS department or a contracted waste broker.[12]
-
Request a Pickup: Once your waste container is full or approaching its storage time limit, submit a hazardous waste pickup request through your institutional EHS portal or contact person.
-
Prepare for Pickup: Ensure the container is properly sealed and the label is complete and accurate.
-
Documentation: Your EHS department will handle the creation of the hazardous waste manifest, which is the legal document that tracks the waste from your lab to its final disposal site.
The following workflow diagram illustrates the decision-making and procedural steps for the proper disposal of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
Caption: Disposal workflow for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
References
- Apollo Scientific. (2023, July 7). 4-Methoxy-1H-indole-2-carboxylic acid Safety Data Sheet.
- Sigma-Aldrich. (2025, October 16). Indole Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Indole-2-carboxylic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Department of Energy. (n.d.). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations.
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
- Fisher Scientific. (2025, December 19). (S)-(-)-Indoline-2-carboxylic acid Safety Data Sheet.
- P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
- Sigma-Aldrich. (2025, November 6). 1,2-Dihydroxybenzene Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- StateScape. (n.d.). Chapter 850: Identification of Hazardous Wastes.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
- Fisher Scientific. (2024, April 1). 5,6-Dimethoxyindole-2-carboxylic acid Safety Data Sheet.
- Pfaltz & Bauer. (n.d.). 5-Methoxyindole-2-carboxylic acid 97% Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- National Institutes of Health. (n.d.). Recovery Techniques Enabling Circular Chemistry from Wastewater.
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. ashp.org [ashp.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
An Expert Guide to the Safe Handling of 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid: Personal Protective Equipment, Operational Plans, and Disposal
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work not only effectively but also safely. The handling of novel chemical entities, such as 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid, demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protection and operational procedures, ensuring that every step is part of a self-validating safety system.
Hazard Profile: A Proactive Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid is not widely available, a professional risk assessment can be conducted by examining its constituent chemical motifs: the indole scaffold, the carboxylic acid group, and the methoxybenzyl group.
-
Indole Nucleus : The parent indole structure and its derivatives are known to be biologically active.[1] Safety data for similar compounds, like 1H-Indole-2-carboxylic acid and 5-Methoxyindole-2-carboxylic acid, indicate they are harmful if swallowed or in contact with skin, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
-
Carboxylic Acid Group : Carboxylic acids, while often weak acids, can be irritants or corrosive.[4] They are incompatible with bases and can pose a risk to skin and eyes.[4]
-
Benzyl Group : Benzyl compounds can have varying toxicities, and it is prudent to handle them with care to avoid skin contact and inhalation.[5][6]
Based on this analysis, we must treat 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid as a hazardous substance, with primary exposure routes being inhalation of dust, skin contact, and eye contact.
Foundational Safety: Engineering and Administrative Controls
Before personal protective equipment is even selected, a safe environment must be established.
-
Engineering Controls : All weighing, handling, and transfer of the solid compound must occur within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure by capturing airborne particulates at the source.[2] Ensure that eyewash stations and safety showers are located close to the workstation.[2]
-
Administrative Controls : Access to the handling area should be limited to trained personnel. A specific Standard Operating Procedure (SOP) for this compound must be written and reviewed by all users. The work area should be clearly demarcated with signs indicating the required PPE.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is your last and most personal line of defense. Its selection and use must be deliberate and based on the identified risks.
Table 1: Personal Protective Equipment (PPE) for Handling 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid
| Protection Area | Required PPE | Standard | Rationale |
| Eyes & Face | Chemical safety goggles and a face shield. | ANSI Z87.1 / EN 166 | Goggles provide a seal against dust and splashes. A face shield offers a secondary barrier for the entire face, which is crucial when handling potentially irritating or corrosive powders.[2][5][7] |
| Hands | Nitrile gloves (double-gloving is recommended). | ASTM F1671 | Nitrile offers good chemical resistance. Double-gloving provides an extra layer of protection against tears or undetected pinholes, significantly reducing the risk of dermal exposure.[2][7] |
| Body | A fully fastened laboratory coat. | N/A | Protects skin and personal clothing from contamination by spills or dust.[2][8] |
| Respiratory | A NIOSH-approved N95 (or higher) respirator. | NIOSH / EN 149 | Required for handling the powder, especially when weighing. This prevents the inhalation of fine particulates that can cause respiratory tract irritation.[2][3] |
Protocol for Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don the laboratory coat.
-
Don the N95 respirator, ensuring a proper seal check.
-
Don eye and face protection.
-
Don the first pair of gloves.
-
Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves.
-
Remove the lab coat.
-
Perform hand hygiene.
-
Remove face and eye protection.
-
Remove the respirator.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[5]
-
Step-by-Step Operational Plan
A structured workflow minimizes the potential for error and exposure.
Caption: Workflow for handling 1-(4-Methoxybenzyl)-1H-indole-2-carboxylic acid.
Immediate Action and Disposal Plans
Emergency Procedures
Preparedness is key to mitigating the severity of an incident.
Caption: Immediate response plan for exposure incidents and small spills.
Waste Disposal
All materials that come into contact with the compound are considered hazardous waste.
-
Solid Waste: Place all contaminated consumables (e.g., weighing paper, gloves, wipes) into a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Empty Containers: The original product container is considered hazardous waste and should not be rinsed into the drain. It must be disposed of through an approved waste vendor.[9]
-
Solutions: Any solutions containing the compound must be collected in a labeled, compatible hazardous waste container. Do not dispose of them down the drain.[9][10]
All waste must be disposed of in compliance with local and national regulations through an approved hazardous waste management service.[2][11]
References
-
4-Methoxy-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link].
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link].
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. Available at: [Link].
-
A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available at: [Link].
-
Safety Data Sheet: Indole-3-propionic acid. Carl ROTH. Available at: [Link] (Note: Search for the specific product safety data sheet on the website).
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC, National Center for Biotechnology Information. Available at: [Link].
-
Kovac's Indole Reagent, Safety Data Sheet. Neogen. Available at: [Link] (Note: Search for the specific product safety data sheet on the website).
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link].
-
Benzyl Alcohol Standard Safety Data Sheet. Agilent Technologies. Available at: [Link] (Note: Search for the specific product safety data sheet on the website).
-
methyl 4-methoxy-1H-indole-2-carboxylate. PubChem, National Center for Biotechnology Information. Available at: [Link].
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link].
-
Safety equipment, PPE, for handling acids. Quicktest. Available at: [Link].
-
Laboratory chemical waste disposal guidelines. University of Otago. Available at: [Link].
-
4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7. Sunshine Pharma. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. otago.ac.nz [otago.ac.nz]
- 10. neogen.com [neogen.com]
- 11. ptb.de [ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
